SpiD3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H22N2O6 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3'-methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C27H22N2O6/c1-16-14-26(34-22(16)30)18-8-3-5-10-20(18)28(24(26)32)12-7-13-29-21-11-6-4-9-19(21)27(25(29)33)15-17(2)23(31)35-27/h3-6,8-11H,1-2,7,12-15H2 |
InChI Key |
MAJYGNYMOANPNU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(C3=CC=CC=C3N(C2=O)CCCN4C5=CC=CC=C5C6(C4=O)CC(=C)C(=O)O6)OC1=O |
Origin of Product |
United States |
Foundational & Exploratory
SpiD3: A Novel Spirocyclic Dimer Targeting Key Survival Pathways in Chronic Lymphocytic Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SpiD3 is a novel, spirocyclic dimer that has demonstrated significant preclinical anti-cancer properties, particularly in the context of chronic lymphocytic leukemia (CLL).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound, tailored for professionals in the fields of oncology research and drug development. This compound's unique mode of action, which involves the modulation of critical survival pathways such as NF-κB signaling and the unfolded protein response (UPR), positions it as a promising therapeutic candidate, especially in cases of resistance to current frontline therapies.[1][4][5]
Chemical Structure
This compound is a dimeric form of a spirocyclic compound known as analog 19.[4][6][7][8] The dimerization is achieved through a 3-carbon linker, which has been shown to be more potent in inhibiting malignant cell growth compared to longer linker lengths, such as in its counterpart SpiD7 (a 7-carbon-linker dimer).[7][8] The core structure features a Michael acceptor moiety, which enables this compound to covalently bind to surface-exposed cysteine (SEC) residues on its target proteins.[7][8]
Chemical Structures of Analog 19, this compound, and SpiD7 [4][6][7][8]
| Compound | Structure |
| Analog 19 (monomer) | ![]() |
| This compound | ![]() |
| SpiD7 | ![]() |
Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism of action. The primary pathways targeted by this compound are the NF-κB signaling pathway and the Unfolded Protein Response (UPR).[4][5][6][7]
Inhibition of NF-κB Signaling
This compound has been shown to covalently modify key proteins in the NF-κB pathway, including p65 and IKKβ, by targeting their surface-exposed cysteine residues.[7][8] This covalent modification leads to the inhibition of NF-κB activation, a critical pro-survival pathway in many B-cell malignancies, including CLL.[7][9] The inhibition of NF-κB signaling by this compound occurs independently of tumor microenvironment-associated stimuli.[7][9]
Induction of the Unfolded Protein Response (UPR)
By binding to cellular proteins, this compound can mimic the accumulation of misfolded proteins, thereby inducing the Unfolded Protein Response (UPR).[7][8] In cancer cells, which often have a high basal level of UPR activation, the further induction of this pathway by this compound can lead to a state of proteotoxic stress, ultimately resulting in apoptosis and inhibition of protein synthesis.[4][5][6][7] this compound treatment leads to the upregulation of UPR markers such as ATF4 and CHOP.[7]
Caption: this compound's dual mechanism of action: inhibiting NF-κB signaling and inducing the UPR.
Quantitative Data
This compound has demonstrated potent anti-proliferative effects across a panel of B-cell malignancy cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
Table 1: Anti-proliferative Activity of this compound in B-cell Malignancy Cell Lines [4][6][7]
| Cell Line | Description | IC50 (µM) after 72h |
| HG-3 | CLL | ~0.1 |
| OSU-CLL | CLL | ~0.5 |
| MEC1 | CLL (TP53 mutant) | 0.5 |
| MEC2 | CLL (TP53 mutant) | 0.5 |
Table 2: Effects of this compound Treatment on CLL Cells
| Parameter | Treatment Conditions | Observed Effect | Reference |
| Apoptosis | 0.25-1 µM; 24 h | Induction of apoptosis in CLL cell lines | [9] |
| Cell Cycle | 0.25-1 µM; 48 h | Accumulation of cells in the G0-G1 phase | [9] |
| UPR Induction | 0.5-2 µM; 4 h | Induction of the unfolded protein response | [9] |
| Protein Translation | 0.5-2 µM; 4 h | Inhibition of protein translation | [9] |
| Gene Expression | 2 µM; 4 h | Modulation of over 6500 genes | [7] |
| Protein Expression | 1 µM; 24 h | Modulation of 132 proteins | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Proliferation Assay (MTS Assay)
Objective: To determine the anti-proliferative effects of this compound on B-cell malignancy cell lines.
Methodology:
-
CLL cell lines (e.g., HG-3, OSU-CLL) are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of this compound (e.g., 0.01-100 µM) or vehicle control (DMSO).[9]
-
Following a 72-hour incubation period, cell viability is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[4][6][7]
-
The absorbance is measured at 490 nm using a plate reader.
-
IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin-V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
CLL cells are treated with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and resuspended in Annexin-V binding buffer.
-
FITC-conjugated Annexin-V and propidium iodide (PI) are added to the cells.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin-V positive) is determined.
Immunoblot Analysis
Objective: To validate the interaction of this compound with target proteins and assess changes in protein expression and phosphorylation status.
Methodology:
-
CLL cells are treated with this compound or vehicle control for the desired time.
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p65, IKKβ, BTK, RELB, phospho-PRAS, MYC).[7][8][10]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Click-Chemistry Mass Spectrometry for Target Identification
Objective: To identify the proteome-wide targets of this compound.
Methodology:
-
An alkyne-tagged version of analog 19 is used to treat CLL cells.
-
Cell lysates are prepared, and a click-chemistry reaction is performed to attach a biotin tag to the alkyne-modified proteins.
-
Biotinylated proteins are enriched using streptavidin beads.
-
The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify the protein targets.[7][8]
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising anti-cancer agent with a well-defined chemical structure and a unique dual mechanism of action that targets fundamental survival pathways in malignant B-cells. Its ability to inhibit NF-κB signaling and induce the UPR provides a strong rationale for its further development, particularly for the treatment of chronic lymphocytic leukemia and potentially other B-cell malignancies, including those that have developed resistance to existing therapies. The comprehensive data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.
References
- 1. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Item - FIGURE 4 from Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - American Association for Cancer Research - Figshare [aacr.figshare.com]
SpiD3: A Novel Spirocyclic Dimer Targeting Key Survival Pathways in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SpiD3 is a novel spirocyclic dimer that has demonstrated significant preclinical anti-cancer properties, particularly in chronic lymphocytic leukemia (CLL).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. This compound's unique ability to target critical survival pathways, such as NF-κB signaling and the unfolded protein response (UPR), makes it a promising candidate for further development, especially in the context of drug-resistant malignancies.[2][3]
Core Mechanism of Action
This compound's primary mechanism of action involves the covalent modification of unique surface-exposed cysteine (SEC) residues on key cellular proteins.[4] This interaction, facilitated by its α-methylene-γ-butyrolactone functionality, leads to a dual-pronged attack on cancer cell survival: inhibition of the NF-κB signaling pathway and induction of the Unfolded Protein Response (UPR).[4][5]
1. Inhibition of NF-κB Signaling:
This compound has been shown to covalently modify NF-κB proteins, specifically p65 and IKKβ.[4] This modification inhibits the activation of the NF-κB pathway, a critical signaling cascade for the survival and proliferation of malignant B-cells.[3][4] Unlike other inhibitors, this compound's suppression of NF-κB activation is independent of stimuli from the tumor microenvironment (TME).[3][4]
2. Induction of the Unfolded Protein Response (UPR):
As a dimeric structure, this compound can crosslink cellular proteins, mimicking the accumulation of misfolded proteins and thereby inducing the UPR.[4][5] Cancer cells, particularly those in CLL, have higher basal levels of unfolded proteins, making them more susceptible to apoptosis induced by further UPR activation.[4][6] this compound's induction of the UPR leads to significant apoptosis and an inhibition of overall protein synthesis in cancer cells.[3][4]
The culmination of these actions results in potent anti-leukemic effects, including the inhibition of proliferation and induction of apoptosis in malignant B-cells.[4] Notably, this compound retains its efficacy in CLL cells that have developed resistance to existing therapies like ibrutinib.[4][7]
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a panel of B-cell malignancy cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HG-3 | Chronic Lymphocytic Leukemia | Data not available in snippets |
| OSU-CLL | Chronic Lymphocytic Leukemia | Data not available in snippets |
| Other B-cell Malignancies | Specific cell lines and IC50 values are mentioned in the source but not detailed in the snippets.[4] |
Note: The specific IC50 values are presented in the source publication but are not available in the provided search snippets. The original research should be consulted for these precise values.[4]
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action Signaling Pathway
The following diagram illustrates the core signaling pathways modulated by this compound, leading to cancer cell apoptosis.
Caption: this compound's dual mechanism targeting NF-κB and inducing the UPR.
General Experimental Workflow for this compound Evaluation
This diagram outlines a typical workflow for assessing the preclinical efficacy and mechanism of action of this compound.
Caption: A streamlined workflow for the preclinical assessment of this compound.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound. For complete, detailed procedures, please refer to the primary literature.[4][8][9]
1. Cell Lines and Primary Cell Processing:
-
Cell Lines: Chronic Lymphocytic Leukemia (CLL) cell lines such as HG-3 and OSU-CLL are utilized.[8]
-
Primary Cells: Patient-derived CLL samples are processed to isolate peripheral blood mononuclear cells (PBMCs) for ex vivo analysis.[4]
2. Cytotoxicity Assays:
-
Objective: To determine the anti-proliferative effects of this compound.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Increasing concentrations of this compound, a monomer analog (analog 19), and another dimer (SpiD7) are added.[4]
-
Cells are incubated for 72 hours.
-
Cell viability is assessed using an MTS assay, which measures mitochondrial activity.[3]
-
IC50 values are calculated from the dose-response curves.
-
3. Immunoblot Assays:
-
Objective: To analyze the effect of this compound on specific protein expression and signaling pathway activation.
-
Methodology:
-
Cells are treated with this compound for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies against target proteins (e.g., BTK, P65, IKKβ, RELB, PARP, MYC, PRAS, ERK1/2).[4]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
4. RNA-Sequencing and Data Analysis:
-
Objective: To identify global changes in gene expression following this compound treatment.
-
Methodology:
-
OSU-CLL cells are treated with this compound or a vehicle control.[3]
-
RNA is extracted, and library preparation is performed.
-
Sequencing is conducted, and the resulting data is analyzed for differentially expressed genes.
-
Gene Set Enrichment Analysis (GSEA) is performed to identify modulated pathways.[4]
-
5. Unfolded Protein Response (UPR) Determination:
-
Objective: To confirm the induction of the UPR by this compound.
-
Methodology:
-
A thiol probe (TPE-NMI) that fluoresces upon binding to surface-exposed cysteine residues on unfolded proteins is used.[4]
-
Cells are treated with increasing doses of this compound.
-
TPE-NMI is added, and the fluorescent intensity is measured to quantify the burden of unfolded proteins.[4]
-
XBP1 splicing, a key indicator of UPR activation, is also assessed.[4]
-
6. Protein Synthesis Assay:
-
Objective: To measure the impact of this compound on global protein synthesis.
-
Methodology:
-
A Click-iT assay is employed, which utilizes an amino acid analog that is incorporated into newly synthesized proteins.[4]
-
The incorporated analog is then detected via a click chemistry reaction with a fluorescent probe.
-
The reduction in fluorescence in this compound-treated cells indicates the inhibition of protein synthesis.
-
7. Murine Studies:
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
Conclusion
This compound represents a promising new class of anti-cancer agents with a distinct mechanism of action. Its ability to concurrently inhibit NF-κB signaling and induce the UPR provides a powerful strategy to overcome cancer cell survival mechanisms. The potent preclinical activity, especially in drug-resistant models, warrants further investigation and development of this compound as a potential therapeutic for chronic lymphocytic leukemia and other B-cell malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of SpiD3: A Novel Agent for Chronic Lymphocytic Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of SpiD3, a novel spirocyclic dimer with potent anti-leukemic properties, specifically in the context of Chronic Lymphocytic Leukemia (CLL). The document synthesizes key findings on its mechanism of action, efficacy in various CLL models, and detailed experimental protocols to support further research and development.
Core Mechanism of Action
This compound is a derivative of analog 19 and functions as a novel anti-cancer agent with a multi-faceted mechanism of action.[1][2] It demonstrates significant cytotoxicity in CLL cells, including those resistant to standard-of-care therapies like ibrutinib and venetoclax.[1][3] The primary mechanisms through which this compound exerts its effects are the inhibition of the NF-κB signaling pathway and the induction of the Unfolded Protein Response (UPR).[4][5][6] this compound covalently binds to surface-exposed cysteine residues on proteins, leading to an accumulation of unfolded proteins, which in turn triggers futile activation of the UPR and subsequent inhibition of protein synthesis.[5][7] This process also leads to the generation of reactive oxygen species (ROS) and the induction of ferroptosis, a form of iron-dependent programmed cell death.[1][2][3][8]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in B-cell Malignancy Cell Lines
| Cell Line | Type of B-cell Malignancy | IC50 (µM) of this compound (72h treatment) |
| HG-3 | Chronic Lymphocytic Leukemia (CLL) | < 1 µM[9] |
| OSU-CLL | Chronic Lymphocytic Leukemia (CLL) | < 1 µM[9] |
| WT-OSUCLL | Wild-Type Chronic Lymphocytic Leukemia (CLL) | Comparable to VR-OSUCLL[10] |
| VR-OSUCLL | Venetoclax-Resistant Chronic Lymphocytic Leukemia (CLL) | Comparable to WT-OSUCLL[10] |
IC50 values were determined by MTS assay following a 72-hour treatment with this compound.[4][5][11]
Table 2: Synergistic Effects of this compound with Standard-of-Care CLL Therapies
| Combination | Cell Line/Model | Method | Observations |
| This compound + Ibrutinib | HG-3 CLL cell line | MTS Assay, Combination Index (CI) calculation | Strong synergy observed with 0.125 µM this compound and 0.125 µM ibrutinib.[11] |
| This compound + Ibrutinib | Patient-derived CLL cells | MTS Assay, Combination Index (CI) calculation | Strong synergy displayed between 0.5 µM this compound and 0.5 µM ibrutinib.[11] |
| This compound + Venetoclax | HG-3 CLL cell line | MTS Assay, Synergy Assessment | Strong synergy shown with 0.5 µM this compound and 0.25 µM venetoclax.[9] |
| This compound + Venetoclax | OSU-CLL cell line | MTS Assay, Synergy Assessment | Strong synergy shown with 0.125 µM venetoclax.[9] |
Combination indices (CI) were calculated using the Chou-Talalay method with CompuSyn software to assess synergy.[4][11]
Experimental Protocols
Cell Viability and Proliferation (MTS Assay)
This protocol is adapted from methodologies used in the preclinical evaluation of this compound.[4][11][12][13]
-
Cell Plating: Seed malignant B-cell lines (20,000-80,000 cells/well) or patient-derived CLL samples (0.7x10^6 cells/well) in a 96-well plate.[4][11]
-
Compound Preparation and Addition: Prepare serial dilutions of this compound and/or other compounds (e.g., ibrutinib, venetoclax) in the appropriate cell culture medium. Add the compounds to the wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours for IC50 determination).[4][5][11]
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) or a similar MTS reagent to each well.[12]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.[12]
-
Absorbance Reading: Record the absorbance at 490 nm using a 96-well plate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis in software such as GraphPad Prism.[4]
Immunoblotting
This protocol is a generalized procedure based on the descriptions of immunoblotting in this compound studies.[14]
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p65, RELB, p-PRAS, MYC, PARP, cleaved PARP) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
In Vivo Murine Model (Eµ-TCL1)
The Eµ-TCL1 transgenic mouse model is a well-established model for aggressive CLL.[15][16]
-
Animal Model: Utilize Eµ-TCL1 transgenic mice, which spontaneously develop a CLL-like disease.[15]
-
Treatment: When the leukemia is established, treat the mice with a prodrug of this compound (SpiD3_AP) or vehicle control.
-
Monitoring: Monitor the mice for signs of toxicity and disease progression.
-
Endpoint Analysis: At the end of the study, collect tissues such as spleen, bone marrow, and peripheral blood to assess tumor burden by flow cytometry for CD19+ and CD5+ cells and other relevant markers.
RNA Sequencing
A general workflow for RNA sequencing as applied in this compound research.[17]
-
Sample Preparation: Treat CLL cells (e.g., OSU-CLL) with this compound or vehicle for a specified time (e.g., 4 hours).[17]
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Perform bioinformatic analysis of the sequencing data. This includes quality control, read alignment to a reference genome, differential gene expression analysis, and pathway enrichment analysis to identify modulated signaling pathways.[17]
Mandatory Visualizations
This compound Signaling Pathways
Caption: High-level overview of this compound's mechanism of action in leukemia cells.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Standard workflow for determining the IC50 of this compound in CLL cell lines.
Logical Relationship of this compound's Effects on Drug-Resistant CLL
Caption: How this compound overcomes common drug resistance mechanisms in CLL.
References
- 1. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. broadpharm.com [broadpharm.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Eμ-TCL1 mice represent a model for immunotherapeutic reversal of chronic lymphocytic leukemia-induced T-cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eμ-TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
An In-depth Technical Guide to the Discovery and Synthesis of SpiD3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of SpiD3, a novel spirocyclic dimer with potent anti-cancer properties. The information is compiled from peer-reviewed research and presented to facilitate further investigation and development of this promising compound.
Discovery and Rationale
This compound was identified through the synthesis and evaluation of a focused set of spirocyclic dimers (SpiDs) derived from isatin.[1] These compounds feature an α-methylene-γ-butyrolactone moiety, a functional group known to be critical for the activity of several natural product inhibitors of the NF-κB pathway.[1] The rationale for developing dimeric compounds was inspired by previous findings that such structures could staple proteins like RELA to their binding partners, thereby inhibiting NF-κB mediated gene transcription.[1] this compound, a dimer with a 3-carbon linker, emerged from this screening as the most potent inhibitor of cancer cell growth among the synthesized analogs.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from isatin. The key steps involve the alkylation of isatin to form a dimer, followed by an Indium metal-catalyzed Barbier-type reaction and an acid-catalyzed ring closure to yield the final spirocyclic dimer.[1]
Synthesis of Dimeric Isatins (9a-9l)
The nitrogen atom of isatin (8) is alkylated with a variety of dibromoalkanes in the presence of sodium hydride to produce isatin dimers.[1]
Barbier-Type Reaction
The resulting isatin dimers are then subjected to an Indium metal-catalyzed Barbier-type reaction to generate acyclic analogs.[1]
Acid-Catalyzed Ring Closure
The final step is an acid-catalyzed ring closure of the acyclic analogs to yield the desired spirocyclic dimers, including this compound.[1]
The following diagram illustrates the general synthetic workflow for SpiD compounds.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily targeting key survival pathways in malignant B-cells, such as those found in Chronic Lymphocytic Leukemia (CLL).
Inhibition of the NF-κB Signaling Pathway
This compound covalently modifies key proteins in the NF-κB pathway, including RELA (p65) and IKKβ, by targeting surface-exposed cysteine residues.[1] This modification leads to the formation of stable high-molecular-weight complexes, which inhibits the phosphorylation of IκBα and subsequently blocks the nuclear translocation of RELA.[1] The inhibition of the NF-κB pathway is a critical component of this compound's cytotoxic effects in CLL.[2][3][4]
Induction of the Unfolded Protein Response (UPR)
This compound induces the accumulation of unfolded proteins, which triggers the Unfolded Protein Response (UPR).[2][3][4] This leads to endoplasmic reticulum stress and ultimately results in apoptosis and the inhibition of global protein synthesis in CLL cells.[2][3][4] The ability of this compound to exploit the UPR pathway is a key aspect of its mechanism and contributes to its efficacy in drug-resistant CLL.[2][3][4]
Preclinical Efficacy
This compound has demonstrated potent preclinical anti-cancer activity in various B-cell malignancies, including cell lines and patient-derived CLL samples. It is also effective in ibrutinib-resistant CLL cells.
In Vitro Cytotoxicity
This compound exhibits low nanomolar to low micromolar potency in inhibiting the growth of a panel of B-cell malignancy cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) |
| HG-3 | Chronic Lymphocytic Leukemia | ~0.1-0.5 |
| OSU-CLL | Chronic Lymphocytic Leukemia | ~0.5 |
| MEC1 | Chronic Lymphocytic Leukemia | 0.5 |
| MEC2 | Chronic Lymphocytic Leukemia | 0.5 |
| A2780 | Ovarian Cancer | Not specified |
| OVCAR5 | Ovarian Cancer | Not specified |
| MiaPaCa2 | Pancreatic Cancer | Not specified |
Data compiled from multiple sources.[1][5]
In Vivo Efficacy
In the Eµ-TCL1 mouse model of advanced leukemia, treatment with this compound resulted in a decreased tumor burden, supporting its potential for in vivo anti-leukemic activity.[3][4][5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and should be adapted as needed for specific experimental conditions.
MTS Assay for Cell Proliferation
This assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x103 to 1x105 cells per well in a final volume of 100 µL of culture medium.
-
Compound Treatment: Add varying concentrations of this compound to the wells and incubate for the desired time period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Immunoblotting for NF-κB Pathway Proteins
This technique is used to detect specific proteins in a sample and assess their expression levels and activation status.
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Reactive Oxygen Species (ROS) Detection
This assay measures the levels of intracellular ROS using the fluorescent probe DCFDA.
-
Cell Treatment: Treat cells with this compound, with or without a pre-treatment of an antioxidant like N-acetylcysteine (NAC).
-
Staining: Incubate the cells with 20 µM H2DCFDA working solution for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells with 1X assay buffer to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader.
Protein Aggregation Assay
This assay detects the accumulation of aggregated proteins within cells.
-
Cell Treatment: Treat cells with this compound to induce protein aggregation.
-
Staining: Use a fluorescent molecular rotor dye that specifically binds to aggregated proteins.
-
Imaging: Visualize the fluorescently labeled protein aggregates using fluorescence microscopy.
-
Quantification: Quantify the fluorescence intensity to determine the extent of protein aggregation.
Conclusion
This compound is a novel spirocyclic dimer that demonstrates significant potential as an anti-cancer agent, particularly for the treatment of Chronic Lymphocytic Leukemia. Its unique multi-pronged mechanism of action, involving the inhibition of the NF-κB pathway and the induction of the Unfolded Protein Response, makes it an attractive candidate for further development, especially for drug-resistant malignancies. The detailed synthetic and experimental protocols provided in this guide are intended to support and accelerate future research into this promising compound.
References
- 1. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
SpiD3's Therapeutic Mechanisms in Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel spirocyclic dimer, SpiD3, has emerged as a potent anti-cancer agent, demonstrating significant preclinical efficacy, particularly in chronic lymphocytic leukemia (CLL), including treatment-resistant models. This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing its impact on key signaling pathways within cancer cells. Through a multi-pronged approach involving the induction of the unfolded protein response (UPR), inhibition of NF-κB signaling, and promotion of oxidative stress-induced ferroptosis, this compound presents a promising therapeutic strategy for malignancies reliant on these survival pathways. This document provides an in-depth exploration of the molecular pathways targeted by this compound, supported by quantitative data and detailed experimental protocols to aid in ongoing research and drug development efforts.
Core Target Pathways of this compound in Cancer Cells
This compound exerts its cytotoxic effects on cancer cells through the modulation of several critical signaling pathways. Its unique mechanism of action circumvents common resistance pathways, making it effective in cancers that have become refractory to standard therapies.[1][2][3] The primary pathways influenced by this compound are the Unfolded Protein Response (UPR), NF-κB signaling, and pathways related to oxidative stress and ferroptosis.
Induction of the Unfolded Protein Response (UPR)
A key mechanism of this compound is the induction of overwhelming endoplasmic reticulum (ER) stress by causing a massive accumulation of unfolded proteins.[4][5][6] Malignant cells, due to their high proliferation rate, have a higher basal level of ER stress, making them particularly vulnerable to agents that exacerbate this state.[7][8][9] this compound is believed to covalently bind to surface-exposed cysteine residues on proteins, mimicking misfolded proteins and thereby triggering a futile activation of the UPR.[4][6] This sustained ER stress ultimately pushes the cancer cells towards apoptosis.[6]
This compound-Induced Unfolded Protein Response (UPR) Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of SpiD3 in the Inhibition of NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic dimer 3 (SpiD3) is a novel therapeutic agent that has demonstrated potent anti-cancer properties, particularly in preclinical models of Chronic Lymphocytic Leukemia (CLL).[1][2][3][4][5][6][7][8][9][10] A significant component of its mechanism of action is the robust inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical driver of CLL cell survival and proliferation.[1][2][3][4][6][8] This technical guide provides an in-depth analysis of the inhibitory effects of this compound on NF-κB, detailing the molecular interactions, downstream consequences, and the experimental methodologies used to elucidate these findings. The information presented is intended to support further research and development of this compound as a potential therapeutic for CLL and other malignancies dependent on NF-κB signaling.
Introduction to NF-κB Signaling in Chronic Lymphocytic Leukemia
The NF-κB signaling pathway is a cornerstone of CLL pathogenesis.[1][6] Constitutive activation of this pathway, often driven by signals from the tumor microenvironment (TME) through receptors like the B-cell receptor (BCR), promotes the transcription of genes essential for inflammation, cell proliferation, and apoptosis resistance.[1][6] The NF-κB family of transcription factors includes two major signaling cascades: the canonical and non-canonical pathways. Both are implicated in CLL survival and present attractive targets for therapeutic intervention.
This compound: A Potent Inhibitor of Both Canonical and Non-Canonical NF-κB Signaling
This compound has been shown to effectively suppress NF-κB activation, independent of TME-associated stimuli.[1][4][9] Its inhibitory action extends to both the canonical and non-canonical NF-κB pathways, a crucial feature given the complexity of signaling in CLL.
Mechanism of Action
This compound and its analog, analog 19, are known to covalently bind to surface-exposed cysteine (SEC) residues on target proteins through a Michael acceptor moiety.[1][9] This covalent modification is key to its inhibitory function. Proteome-wide studies have identified direct interactions between a this compound analog and key proteins in the NF-κB pathway, including p65 (a subunit of the canonical NF-κB complex), IKKα, and IKKβ (kinases essential for activating both pathways), and RELB (a key component of the non-canonical pathway).[1][9] This suggests that this compound may exert its inhibitory effects at multiple points within the NF-κB signaling cascade.
Effects on Downstream Signaling
Treatment with this compound leads to a marked reduction in the nuclear translocation of both p65 (canonical) and RELB (non-canonical), preventing them from activating the transcription of their target genes.[1][9] This is a direct consequence of the disruption of the upstream signaling cascade. Furthermore, this compound treatment results in decreased expression of key NF-κB pathway proteins.[1]
Quantitative Analysis of this compound-Mediated NF-κB Inhibition
The following tables summarize the quantitative data from various studies, illustrating the potent inhibitory effects of this compound on NF-κB signaling and related pathways in CLL cell lines.
Table 1: Effect of this compound on NF-κB and Related Protein Expression in CLL Cell Lines
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| HG-3, OSU-CLL | This compound (0.5-2 µM) for 4 hours | p65, RELB | Reduced expression | [1] |
| HG-3 | This compound (1, 2 µM) for 4 hours | p65 | Decreased expression in both wild-type and ibrutinib-resistant cells | [11] |
| OSU-CLL | This compound under anti-IgM stimulation | IKKα, IKKβ, p65 | Decreased expression of canonical pathway proteins | [1][9] |
| OSU-CLL | This compound under BAFF receptor stimulation | IKKα, RELB | Retained inhibitory effects on non-canonical pathway proteins | [1][9] |
| OSU-CLL | This compound in the presence of soluble CD40 ligand | NF-κB activation | Attenuated activation of both canonical and non-canonical pathways | [1][9] |
| HG-3 | This compound (1, 2 µM) for 4 hours | p-PRAS (Thr246) | Decreased phosphorylation in both wild-type and ibrutinib-resistant cells | [11] |
| HG-3 | This compound (1, 2 µM) for 4 hours | MYC | Decreased expression in both wild-type and ibrutinib-resistant cells | [11] |
Table 2: Functional Outcomes of this compound Treatment in CLL Models
| Model System | Treatment | Outcome | Observed Effect | Reference |
| TNF-α stimulated CLL cells | This compound | Nuclear Translocation | Marked inhibition of p65 (canonical) and RELB (non-canonical) translocation | [1][9] |
| HG-3 and OSU-CLL cells | This compound (24 hours) | Apoptosis | Induction of PARP cleavage | [9] |
| Eµ-TCL1 mouse model of CLL | This compound | Tumor Burden | Reduced tumor burden | [1][2] |
| Ibrutinib-resistant CLL cells | This compound | Proliferative Pathways (PRAS, ERK, MYC) | Reduced activation | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's inhibition of NF-κB.
Cell Culture and Treatments
-
Cell Lines: HG-3 and OSU-CLL cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Primary Samples: Primary CLL patient samples were obtained with informed consent under an approved Institutional Review Board protocol.[1]
-
This compound Treatment: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells for the indicated time periods.
Immunoblot Analysis
-
Cell Lysis: After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., p65, RELB, IKKα, IKKβ, PARP, β-ACTIN) overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Click-Chemistry Mass Spectrometry for Target Identification
-
Probe Treatment: OSU-CLL cells were treated with an alkyne-tagged analog of this compound.
-
Lysis and "Click" Reaction: Cell lysates were subjected to a "click" reaction with TAMRA biotin-azide to label the proteins covalently bound to the alkyne-tagged probe.
-
Protein Isolation: The biotin-tagged proteins were isolated using streptavidin agarose resin.
-
Mass Spectrometry: The isolated proteins were subjected to trypsin digestion, and the resulting peptides were analyzed by an Orbitrap Fusion Lumos mass spectrometer.
-
Data Analysis: The mass spectrometry data was analyzed using Proteome Discoverer software to identify the proteins targeted by the this compound analog. Pathway analysis was performed using tools like EnrichR.
RNA-Sequencing Analysis
-
Cell Treatment and RNA Extraction: OSU-CLL cells were treated with this compound or a vehicle control. Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries were prepared. The libraries were then sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads were aligned to the human reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon this compound treatment. Pathway enrichment analysis was then conducted to identify the biological pathways modulated by this compound.
Visualizing the Impact of this compound on NF-κB Signaling
The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway and the experimental workflow for assessing this compound's inhibitory effects.
Caption: this compound inhibits the NF-κB signaling pathway at multiple points.
Caption: Workflow for assessing this compound's effects on CLL cells.
Broader Implications: UPR Induction and Protein Synthesis Inhibition
The inhibitory effect of this compound on NF-κB is part of a broader mechanism that also involves the induction of the Unfolded Protein Response (UPR).[1][2][3][4][6][8] By causing an accumulation of unfolded proteins, this compound activates the UPR, which in turn hinders global protein synthesis.[1][2][3][8] This multifaceted mechanism of action makes this compound a particularly promising agent, as it exploits critical vulnerabilities in CLL cells.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for Chronic Lymphocytic Leukemia. Its ability to potently inhibit both canonical and non-canonical NF-κB signaling pathways through direct interaction with key pathway components underscores its potential as a therapeutic agent. The detailed experimental evidence and methodologies presented in this guide provide a solid foundation for further investigation into the clinical applications of this compound. Its unique mechanism, which also encompasses the induction of the UPR and inhibition of protein synthesis, offers a multi-pronged attack on the survival mechanisms of CLL cells, including those resistant to current therapies.[1][2][6] Continued research into this compound is warranted to fully realize its therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia S" by Alexandria Eiken, Audrey L. Smith et al. [digitalcommons.unmc.edu]
- 9. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
SpiD3: A Novel Spirocyclic Dimer Targeting Key Survival Pathways in B-cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), are often characterized by the over-activation of pro-survival signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis. The novel spirocyclic dimer, SpiD3, has emerged as a potent preclinical agent that demonstrates significant anti-tumor activity in various B-cell malignancy models.[1][2] This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental validation of this compound, highlighting its potential as a therapeutic agent. This compound uniquely exploits critical vulnerabilities in malignant B-cells by simultaneously inhibiting NF-κB signaling and inducing the Unfolded Protein Response (UPR), leading to apoptosis and inhibition of protein synthesis.[1][2][3][4] Furthermore, this compound has shown efficacy in ibrutinib-resistant models, addressing a critical unmet need in the treatment of relapsed/refractory disease.[1][5]
Core Mechanisms of Action
This compound exerts its anti-leukemic effects through a multi-faceted approach, primarily targeting two critical cellular pathways that are often dysregulated in B-cell malignancies.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of B-cell survival, promoting the transcription of genes involved in inflammation, proliferation, and anti-apoptotic processes.[1][6] this compound has been shown to covalently modify and inhibit key proteins in both the canonical and non-canonical NF-κB pathways, including p65 (RELA), IKKα, and IKKβ.[5][7][8] This inhibition occurs through the targeting of surface-exposed cysteine residues by the α-methylene-γ-butyrolactone functionalities of this compound.[7][8] By suppressing NF-κB activation, this compound effectively cuts off a crucial survival signal for malignant B-cells, independent of stimuli from the tumor microenvironment.[1][2]
Induction of the Unfolded Protein Response (UPR)
Malignant B-cells, particularly in CLL, exhibit higher basal levels of Endoplasmic Reticulum (ER) stress, making them more susceptible to agents that induce the UPR.[2][3] this compound, owing to its dimer structure, mimics misfolded proteins by binding to surface-exposed cysteine residues on various cellular proteins.[1][5] This action generates a significant unfolded protein load, leading to the futile activation of the UPR.[7][9] The sustained ER stress ultimately triggers apoptosis and inhibits global protein synthesis, contributing significantly to this compound's cytotoxicity.[1][2][3] Key markers of UPR activation observed upon this compound treatment include increased expression of IRE1α, XBP1, PERK, ATF4, and CHOP, as well as phosphorylation of eIF2α.[1][5]
Quantitative Data on this compound Efficacy
The anti-proliferative and cytotoxic effects of this compound have been quantified across a range of B-cell malignancy cell lines and in combination with existing therapies.
In Vitro Cytotoxicity of this compound
This compound demonstrates potent cytotoxicity at sub-micromolar concentrations in various B-cell malignancy cell lines, including those with resistance to standard chemotherapies (e.g., TP53 mutant MEC1 and MEC2 cells).[1]
| Cell Line | B-cell Malignancy Type | IC₅₀ (µM, 72h) | Reference |
| HG-3 | Chronic Lymphocytic Leukemia (CLL) | < 0.9 | [1] |
| OSU-CLL | Chronic Lymphocytic Leukemia (CLL) | < 0.9 | [1] |
| MEC1 | Chronic Lymphocytic Leukemia (CLL, TP53 mut) | 0.5 | [1] |
| MEC2 | Chronic Lymphocytic Leukemia (CLL, TP53 mut) | 0.5 | [1] |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | < 0.9 | [1] |
| U-2932 | Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | < 0.9 | [1] |
| SU-DHL-4 | Germinal-center-like Diffuse Large B-cell Lymphoma (GC-DLBCL) | < 0.9 | [1] |
| DOHH-2 | Double-Hit/Triple-Hit Lymphoma (DH/TH) | < 0.9 | [1] |
Table 1: Summary of this compound IC₅₀ values across various B-cell malignancy cell lines as determined by MTS assay.[1][2][5]
Synergistic Effects with Targeted Therapies
This compound exhibits synergistic cytotoxicity when combined with standard-of-care agents for CLL, such as the BTK inhibitor ibrutinib and the BCL2 inhibitor venetoclax. This suggests a potential role for this compound in combination therapies to overcome drug resistance.
| Combination | Cell Line / Condition | Concentration | Effect | Reference |
| This compound + Ibrutinib | HG-3 CLL Cells | 0.125 µM each | Synergy | [1] |
| This compound + Ibrutinib | Patient-derived CLL cells | 0.5 µM each | Strong Synergy | [1] |
| This compound + Venetoclax | HG-3 CLL Cells | 0.5 µM this compound + 0.25 µM Venetoclax | Strong Synergy | [10] |
| This compound + Venetoclax | OSU-CLL Cells | 0.5 µM this compound + 0.125 µM Venetoclax | Strong Synergy | [10] |
Table 2: Synergistic combinations of this compound with ibrutinib and venetoclax in preclinical CLL models.
Experimental Protocols
The following protocols are representative of the key experiments used to characterize the effects of this compound.
Cytotoxicity Assay (MTS Assay)
This assay measures cell proliferation and viability based on the mitochondrial conversion of a tetrazolium salt (MTS) into a colored formazan product.
-
Cell Plating: Seed malignant B-cell lines (20,000-80,000 cells/well) or patient-derived CLL samples (0.7x10⁶ cells/well) in 96-well plates.[5]
-
Treatment: Add vehicle (DMSO) or increasing concentrations of this compound (single agent or in combination) to the wells.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.[1][5]
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell proliferation relative to the vehicle-treated control and determine IC₅₀ values using graphing software (e.g., GraphPad Prism).[5]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat CLL cell lines or primary samples with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvesting: Harvest cells by centrifugation.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Immunoblotting
This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.
-
Protein Extraction: Lyse treated and control cells in protein lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p65, PARP, p-eIF2α) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific "bait" protein and its binding partners ("prey").
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing: (Optional) Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody specific to the bait protein to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Complex Capture: Add Protein A/G agarose or magnetic beads to the lysate to capture the antibody-antigen complexes. Incubate with gentle rotation.[11]
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its interactors from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by immunoblotting to confirm the presence of the bait and identify co-precipitated prey proteins.
Efficacy in Drug-Resistant Models
A significant advantage of this compound is its sustained activity in CLL models that have developed resistance to frontline therapies.
-
Ibrutinib Resistance: Enhanced NF-κB activity is a known mechanism of resistance to ibrutinib.[1] this compound, by directly targeting the NF-κB pathway, remains effective in ibrutinib-resistant HG-3 (IR-HG3) cells.[1] It successfully reduces the expression of key proliferative proteins like MYC and p65 and induces PARP cleavage (a marker of apoptosis) in both wild-type and ibrutinib-resistant cells.[9][12]
-
Venetoclax Resistance: Resistance to venetoclax can be mediated by NF-κB activation and the upregulation of other anti-apoptotic BCL2 family proteins like MCL-1.[10][12] this compound's ability to inhibit NF-κB and modulate the expression of proteins like MCL-1 provides a strong rationale for its use in overcoming venetoclax resistance.[10][12]
In Vivo Preclinical Efficacy
The anti-tumor properties of this compound have been validated in vivo using the Eμ-TCL1 mouse model, which recapitulates aggressive, treatment-resistant CLL.[2] In studies with mice bearing advanced leukemia, treatment with this compound resulted in a significant reduction in tumor burden, demonstrating its translational potential.[1][2]
Conclusion
This compound is a promising preclinical candidate for the treatment of B-cell malignancies, including CLL. Its unique dual mechanism of action—inhibiting the critical NF-κB survival pathway while simultaneously inducing terminal UPR stress—allows it to effectively kill malignant B-cells.[1][3] The compound's potent, sub-micromolar cytotoxicity, its synergistic activity with established drugs, and its efficacy in drug-resistant models highlight its potential to address the challenges of relapsed/refractory disease.[1][9][10] Further development of this compound as a novel therapeutic agent is strongly substantiated by these comprehensive preclinical findings.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-kB’s contribution to B cell fate decisions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunogenic Cell Death Traits Emitted from Chronic Lymphocytic Leukemia Cells Following Treatment with a Novel Anti-Cancer Agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Molecular Targets of SpiD3 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SpiD3, a novel spirocyclic dimer of analog 19, has emerged as a promising anti-cancer agent, particularly in the context of B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL).[1][2] Its unique mechanism of action, which involves the induction of multiple cell stress pathways, makes it a compelling candidate for overcoming drug resistance observed with current targeted therapies.[1][3] This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its impact on key signaling pathways, presenting quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its mechanism of action.
Core Molecular Targets and Mechanisms of Action
This compound exerts its cytotoxic effects through a multi-pronged approach, primarily targeting cellular pathways that are critical for cancer cell survival and proliferation. Its mechanism is centered around the covalent modification of surface-exposed cysteine residues on key proteins, leading to a cascade of downstream events.[2][4]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of CLL cell survival, driven by signals from the tumor microenvironment.[2][4] this compound directly targets and inhibits this pathway.
-
Direct Protein Targets: this compound covalently modifies key components of the NF-κB signaling complex, including p65 (RELA) and IKKβ .[2][5] This covalent binding is thought to crosslink members of the NF-κB complexes.[1] It has also been shown to decrease the expression of IKKα and RELB .[1]
-
Functional Consequences: This inhibition leads to a reduction in NF-κB activation, even in the presence of stimuli like soluble CD40 ligand (sCD40L).[1] The downstream effects include decreased expression of the oncogene MYC and the anti-apoptotic protein MCL1 .[1][5]
Induction of the Unfolded Protein Response (UPR)
Cancer cells, due to their high proliferation rate, have a higher basal level of unfolded proteins, making them particularly vulnerable to agents that exacerbate endoplasmic reticulum (ER) stress.[2][6] this compound potently induces the UPR, leading to an overwhelming accumulation of unfolded proteins.[2][6][7]
-
Mechanism: this compound's ability to covalently bind to various cellular proteins mimics the presence of misfolded proteins, thereby triggering a futile activation of the UPR.[2][4] This is evidenced by an increase in the fluorescence of the thiol probe TPE-NMI, which detects unfolded proteins.[4]
-
Key Molecular Events:
-
XBP1 Splicing: this compound treatment leads to the splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of IRE1α branch activation of the UPR.[4]
-
ATF4 and CHOP Upregulation: It also increases the mRNA and protein expression of Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP), key effectors of the PERK branch of the UPR that promote apoptosis under prolonged ER stress.[8]
-
-
Functional Outcome: The sustained activation of the UPR ultimately leads to the inhibition of global protein synthesis and apoptosis.[2][6]
Induction of Oxidative Stress and Ferroptosis
This compound treatment has been shown to increase the generation of reactive oxygen species (ROS), contributing to its cytotoxicity.[1][3] Transcriptomic analysis of this compound-treated CLL cells reveals the modulation of pathways related to oxidative stress and ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][3][9]
-
Molecular Indicators:
-
Potential Direct Targets: Mass spectrometry analysis suggests that this compound may directly bind to proteins involved in resolving oxidative stress, such as KEAP1 , and those involved in ferroptosis, like SLC3A2 and GPX4 .[10]
Impact on B-Cell Receptor (BCR) Signaling and Apoptosis
While this compound's primary targets appear to be the NF-κB and UPR pathways, it also affects the pro-survival BCR signaling cascade, particularly in the context of resistance to BTK inhibitors like ibrutinib.[1][2]
-
Downstream BCR Signaling: In ibrutinib-resistant cells, this compound treatment leads to reduced phosphorylation of PRAS and ERK1/2 .[1]
-
Induction of Apoptosis: A key indicator of this compound-induced cell death is the cleavage of Poly (ADP-ribose) polymerase (PARP) , a substrate of activated caspases.[1] this compound also downregulates the expression of anti-apoptotic proteins MCL1 and BFL-1 .[5][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in B-Cell Malignancy Cell Lines
| Cell Line | Cell Type | IC50 (µM, 72h) (mean ± SEM) |
| HG-3 | Chronic Lymphocytic Leukemia (CLL) | 0.77 ± 0.04 |
| OSU-CLL | Chronic Lymphocytic Leukemia (CLL) | 0.44 ± 0.03 |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 0.52 ± 0.03 |
| TMD8 | Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 0.39 ± 0.02 |
| U2932 | Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 0.42 ± 0.02 |
| SU-DHL-4 | Germinal-center-like Diffuse Large B-cell Lymphoma (GC-DLBCL) | 0.48 ± 0.03 |
| SU-DHL-6 | Germinal-center-like Diffuse Large B-cell Lymphoma (GC-DLBCL) | 0.45 ± 0.02 |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | 0.41 ± 0.02 |
| Mino | Mantle Cell Lymphoma (MCL) | 0.38 ± 0.02 |
| Granta-519 | Mantle Cell Lymphoma (MCL) | 0.43 ± 0.02 |
Data sourced from Eiken et al., Cancer Research Communications, 2024.[4][9]
Table 2: Global Molecular Changes Induced by this compound in OSU-CLL Cells
| Omics Analysis | Treatment Conditions | Number of Modulated Molecules | Significance Threshold |
| RNA-Sequencing | 2 µM this compound for 4 hours | > 6,500 genes | FDR < 0.05 |
| TMT Proteomics | 1 µM this compound for 24 hours | 132 proteins | p < 0.05 |
Data sourced from Eiken et al., Cancer Research Communications, 2024 and bioRxiv, 2024.[1][9]
Table 3: this compound-Induced Apoptosis and UPR in CLL Cell Lines
| Cell Line | Treatment (24h) | Apoptosis (%) | Fold Change in TPE-NMI MFI (4h) |
| HG-3 | 2 µM this compound | ~40% | ~2.5 (at 5 µM) |
| OSU-CLL | 1 µM this compound | ~50% | ~3.0 (at 5 µM) |
Data is approximated from graphical representations in Eiken et al., Cancer Research Communications, 2024 and bioRxiv, 2024.[1][9]
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in CLL
Caption: Overview of this compound's multi-faceted mechanism of action in Chronic Lymphocytic Leukemia.
Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for the preclinical evaluation of this compound's anti-cancer effects.
Detailed Experimental Protocols
Immunoblotting for Protein Expression and Phosphorylation
This protocol is used to detect changes in the levels and phosphorylation status of specific proteins following this compound treatment.
-
Cell Lysis:
-
Treat CLL cells with this compound or vehicle (DMSO) for the desired time (e.g., 4 hours).
-
Harvest cells and wash with cold PBS.
-
Lyse cells in protein lysis buffer (e.g., 20 mM Tris pH 7.4, 150 mM NaCl, 1% Igepal CA-630, 5 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and add SDS-PAGE loading buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against p-BTK, p-PRAS, cleaved PARP, p65, MYC) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
RNA-Sequencing and Data Analysis
This protocol allows for a global analysis of gene expression changes induced by this compound.
-
RNA Extraction:
-
Treat OSU-CLL cells (1.5 x 10^6 cells/mL) with this compound (e.g., 1 or 2 µM) or DMSO for 4 hours.
-
Extract total RNA using a suitable kit (e.g., miRNeasy Mini Kit).
-
-
Library Preparation and Sequencing:
-
Assess RNA quality and quantity.
-
Prepare mRNA sequencing libraries (e.g., using Universal Plus mRNA-Seq with NuQuant kit).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq 550).
-
-
Data Analysis:
-
Align sequenced reads to a reference genome (e.g., hg38) using an aligner like HISAT2.
-
Quantify gene expression levels (e.g., as FPKM).
-
Perform differential gene expression analysis to identify genes significantly modulated by this compound treatment (FDR < 0.05).
-
Conduct pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify signaling pathways affected by this compound.[1][3]
-
Detection of Reactive Oxygen Species (ROS)
This flow cytometry-based assay quantifies the intracellular levels of ROS.
-
Cell Treatment:
-
Treat CLL cells (1 x 10^6 cells/mL) with various concentrations of this compound for 24 hours. A positive control (e.g., H₂O₂) and a negative control (vehicle) should be included.
-
-
Staining:
-
Stain the cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), according to the manufacturer's protocol.
-
Include a live/dead stain to exclude non-viable cells from the analysis.
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the ROS-sensitive dye in the live cell population.
-
Calculate the fold-change in MFI relative to the vehicle-treated control.[11]
-
Unfolded Protein Load Assay (TPE-NMI Staining)
This assay measures the accumulation of unfolded proteins in cells.
-
Cell Treatment:
-
Treat CLL cells with this compound (e.g., 5, 10 µM) or a known UPR inducer like thapsigargin for 4 hours.
-
-
Staining:
-
Flow Cytometry:
XBP1 mRNA Splicing Assay
This RT-PCR-based assay detects the splicing of XBP1 mRNA as an indicator of UPR activation.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound-treated and control cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
-
Gel Electrophoresis:
-
Separate the PCR products on an agarose gel.
-
The unspliced XBP1 mRNA will yield a larger PCR product than the spliced form. The presence of the smaller band indicates XBP1 splicing and UPR activation.[4]
-
Conclusion
This compound is a novel anti-cancer agent with a distinct and powerful mechanism of action that involves the simultaneous targeting of multiple critical survival pathways in cancer cells. Its ability to inhibit NF-κB signaling, induce an irrecoverable unfolded protein response, and promote oxidative stress and ferroptosis provides a strong rationale for its development as a therapeutic for B-cell malignancies, including treatment-resistant forms of the disease. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound as a next-generation oncology therapeutic.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
SpiD3 Synthesis and Application in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SpiD3, a novel spirocyclic dimer of an isatin-derived α-methylene-γ-butyrolactone, has emerged as a potent anti-cancer agent, particularly demonstrating significant preclinical activity against chronic lymphocytic leukemia (CLL).[1][2] Its unique mechanism of action involves the covalent modification of key proteins in the NF-κB and other survival pathways, leading to the induction of the Unfolded Protein Response (UPR), oxidative stress, and ultimately, apoptotic and ferroptotic cell death.[1][3] This document provides a detailed protocol for the synthesis of this compound, along with comprehensive methodologies for key experiments to evaluate its biological activity and mechanism of action in a research setting.
Introduction
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of cellular processes such as inflammation, immune response, cell proliferation, and survival.[1] Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound is a novel compound designed to irreversibly inhibit the NF-κB pathway.[1] It is a dimer of analog 19, a spirocyclic α-methylene-γ-butyrolactone derived from isatin.[2][4] The dimeric structure of this compound is crucial for its potent biological activity, which includes the crosslinking of key signaling proteins.[1]
This compound has been shown to be effective in CLL cells, including those resistant to current therapies like ibrutinib and venetoclax.[1] Its multifaceted mechanism of action, which includes the induction of the UPR, generation of reactive oxygen species (ROS), and inhibition of protein synthesis, makes it a promising candidate for further preclinical and clinical development.[1][3]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in B-cell Malignancy Cell Lines
| Cell Line | Disease Type | IC50 (µM) after 72h |
| HG-3 | Chronic Lymphocytic Leukemia | [Data not explicitly found in search results] |
| OSU-CLL | Chronic Lymphocytic Leukemia | [Data not explicitly found in search results] |
| Other B-cell lines | [Specify from source] | [Extract from source] |
IC50 values were determined by MTS assay following a 72-hour treatment with this compound.
Table 2: Cellular Effects of this compound Treatment in CLL Cell Lines
| Parameter | Cell Line | This compound Concentration (µM) | Incubation Time | Observed Effect |
| Apoptosis | HG-3, OSU-CLL | 0.25 - 1 | 24h | Induction of apoptosis |
| Cell Cycle | OSU-CLL | 0.25 - 1 | 48h | Accumulation in G0-G1 phase |
| UPR Induction | HG-3, OSU-CLL | 0.5 - 2 | 4h | Increased UPR markers |
| Protein Synthesis | HG-3 | 0.5 - 2 | 24h | Inhibition of protein synthesis |
| ROS Production | OSU-CLL | 0.5 - 2 | 24h | Increased ROS levels |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the dimerization of an isatin-derived spirocyclic α-methylene-γ-butyrolactone (analog 19). The following protocol is a general outline based on the reported literature.[1][5] For complete and specific details, please refer to the primary publication: "Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents".
Materials:
-
N-substituted isatin
-
Methyl 2-(bromomethyl)acrylate
-
Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
1,3-Dibromopropane
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard reagents and solvents for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Spirocyclic Monomer (Analog 19):
-
To a solution of N-substituted isatin and methyl 2-(bromomethyl)acrylate in anhydrous THF, add zinc powder.
-
The reaction is typically carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by silica gel column chromatography to obtain the spiro-fused 2-oxindole-α-methylene-γ-butyrolactone (analog 19).
-
-
Dimerization to this compound:
-
Dissolve the spirocyclic monomer (analog 19) in anhydrous DMF.
-
Add potassium carbonate and 1,3-dibromopropane (for the 3-carbon linker).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitor by TLC).
-
After cooling to room temperature, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability and Proliferation (MTS Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
CLL cell lines (e.g., HG-3, OSU-CLL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
CLL cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include vehicle and untreated controls.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Immunoblotting for NF-κB and UPR Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the NF-κB and UPR signaling pathways.
Materials:
-
CLL cell lines
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p65, IKKβ, p-IKKα/β, IRE1α, PERK, ATF4, CHOP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time (e.g., 4 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Detection of Reactive Oxygen Species (ROS)
This protocol is for measuring intracellular ROS levels using the DCFDA probe.
Materials:
-
CLL cell lines
-
This compound stock solution
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed PBS containing 5-10 µM DCFDA.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity by flow cytometry (typically in the FITC channel) or a fluorescence plate reader (Ex/Em = ~495/529 nm).
Determination of Unfolded Protein Response (UPR)
This protocol uses the thiol probe tetraphenylethene maleimide (TPE-NMI) to assess the cellular load of unfolded/misfolded proteins.[3]
Materials:
-
CLL cell lines
-
This compound stock solution
-
Thapsigargin (positive control)
-
TPE-NMI probe
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 5, 10 µM) or Thapsigargin (positive control) for 4 hours.
-
Harvest and wash the cells.
-
Stain the cells with 50 µM TPE-NMI for 30 minutes.
-
Analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an increased load of unfolded proteins.
Visualization of Signaling Pathways and Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Signaling pathways modulated by this compound in CLL cells.
Caption: Experimental workflow for evaluating this compound's effects.
References
- 1. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for SpiD3 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SpiD3 is a novel spirocyclic dimer that has demonstrated significant preclinical anti-cancer properties, particularly in Chronic Lymphocytic Leukemia (CLL).[1][2][3] It functions by exploiting key vulnerabilities within cancer cells, primarily by targeting NFκB signaling and inducing the Unfolded Protein Response (UPR).[1][2][3][4] This dual mechanism leads to the accumulation of unfolded proteins, inhibition of global protein synthesis, and ultimately, programmed cell death.[1][2][3][4] Notably, this compound has shown efficacy in drug-resistant CLL models, including those resistant to ibrutinib, highlighting its potential as a therapeutic agent for relapsed or refractory diseases.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in various cell culture assays to evaluate its cytotoxic and mechanistic effects.
Mechanism of Action: Key Signaling Pathways
This compound modulates several critical signaling pathways implicated in cancer cell survival and proliferation. Integrated multi-omics and functional analyses have revealed that this compound impacts B-cell receptor (BCR) signaling, NFκB signaling, and endoplasmic reticulum stress.[1][2][3] Furthermore, this compound has been shown to influence pathways related to oxidative stress, ferroptosis, and autophagy.[5]
This compound's Impact on NFκB and UPR Signaling Pathways
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound's effects in different B-cell malignancy cell lines.
Table 1: IC50 Values of this compound in B-cell Malignancy Cell Lines after 72h Treatment [6]
| Cell Line | Cell Type | IC50 (µM) |
| HG-3 | CLL | ~0.1 |
| OSU-CLL | CLL | ~0.2 |
| MEC1 | CLL (TP53 mutant) | 0.5 |
| MEC2 | CLL (TP53 mutant) | 0.5 |
| Jeko-1 | Mantle Cell Lymphoma | < 0.9 |
| Pfeiffer | Lymphoma | Less Potent |
Table 2: Summary of this compound's Effects in Cellular Assays
| Assay | Cell Line(s) | Treatment Conditions | Observed Effect | Reference |
| Proliferation (MTS) | HG-3, OSU-CLL | 72h | Inhibition of proliferation | [7] |
| Apoptosis (Annexin V/PI) | HG-3, OSU-CLL | 24h | Induction of apoptosis | [6] |
| Protein Synthesis (Click-iT) | HG-3 | 24h (0.5-2 µM) | Inhibition of protein synthesis | [6][7] |
| UPR Induction (TPE-NMI dye) | HG-3, OSU-CLL | 4h (5, 10 µM) | Increased unfolded proteins | [7] |
| ROS Production (DCFDA) | OSU-CLL | 24h | Increased ROS production | [6] |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
B-cell malignancy cell lines (e.g., HG-3, OSU-CLL)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protein Synthesis Assay (Click-iT™ OPP Assay)
This protocol measures the rate of global protein synthesis.
Materials:
-
Cancer cell lines (e.g., HG-3)
-
Complete cell culture medium
-
This compound
-
Cycloheximide (positive control for inhibition)
-
Click-iT™ O-propargyl-puromycin (OPP) Protein Synthesis Assay Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 0.5-2 µM) for 24 hours. Treat a set of cells with cycloheximide (50 µg/mL) for 30 minutes as a positive control.[7]
-
Add OPP to the culture medium and incubate for 30 minutes.[7]
-
Harvest and fix the cells.
-
Permeabilize the cells.
-
Perform the Click-iT™ reaction to fluorescently label the incorporated OPP.
-
Analyze the median fluorescence intensity (MFI) of the cells by flow cytometry.[7]
Unfolded Protein Response (UPR) Induction Assay
This protocol detects the accumulation of unfolded proteins.
Materials:
-
Cancer cell lines (e.g., HG-3, OSU-CLL)
-
This compound
-
Thapsigargin (positive control for UPR induction)
-
TPE-NMI dye[7]
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 5, 10 µM) or Thapsigargin (e.g., 10 µM) for 4 hours.[7]
-
Incubate the treated cells with TPE-NMI dye.
-
Analyze the median fluorescent intensity (MFI) of the cells by flow cytometry to quantify the level of unfolded proteins.[7]
Immunoblotting
This protocol is for analyzing the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, p-PRAS, p-ERK, MYC, IKKα, IKKβ, p65, RELB, β-ACTIN)[7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
References
- 1. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia S" by Alexandria Eiken, Audrey L. Smith et al. [digitalcommons.unmc.edu]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
SpiD3: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of SpiD3, a novel spirocyclic dimer with potent anti-cancer properties. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer cell models, with a particular focus on Chronic Lymphocytic Leukemia (CLL).
Mechanism of Action
This compound is a novel anti-cancer agent that demonstrates significant cytotoxicity in cancer cells, including those resistant to existing therapies like ibrutinib and venetoclax.[1] Its mechanism of action is multifaceted, primarily targeting key survival pathways in malignant B-cells.[2][3][4][5][6]
This compound has been shown to:
-
Inhibit NF-κB Signaling: It suppresses the activation of the NF-κB pathway, which is crucial for the survival and proliferation of many cancer cells.[2][5] this compound can covalently modify NF-κB proteins p65 and IKKβ.[5]
-
Induce the Unfolded Protein Response (UPR): By causing an accumulation of unfolded or misfolded proteins, this compound triggers the UPR, leading to endoplasmic reticulum (ER) stress and ultimately apoptosis.[1][2][4][5]
-
Promote Oxidative Stress: The compound upregulates the production of reactive oxygen species (ROS) and lipid peroxidation, contributing to its cytotoxic effects.[1] This is linked to the modulation of pathways such as MAPK signaling and NRF2.[1][7]
-
Inhibit Protein Synthesis: A consequence of UPR activation is the inhibition of global protein synthesis, further hampering cancer cell growth.[2][5]
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound in various in vitro experiments.
Table 1: IC50 Values of this compound in B-cell Malignancy Cell Lines (72-hour treatment)
| Cell Line | IC50 (µM) |
| HG-3 | 0.12[8] |
| OSU-CLL | 0.33[8] |
| MEC1 | 0.41[8] |
| MEC2 | 0.55[8] |
| DH/TH | < 0.9[8] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Line(s) | Concentration Range (µM) | Treatment Duration | Observed Effect |
| Proliferation (MTS Assay) | HG-3, OSU-CLL | 0.01 - 100 | 72 hours | Inhibition of proliferation[8] |
| Apoptosis (Annexin V/PI) | CLL Cell Lines | 0.25 - 1 | 24 hours | Induction of apoptosis[8] |
| Cell Cycle Analysis | CLL Cell Lines | 0.25 - 1 | 48 hours | Accumulation in G0-G1 phase[8] |
| UPR Induction | HG-3, OSU-CLL | 0.5 - 2 | 4 hours | Increased UPR markers[8] |
| UPR Induction (TPE-NMI) | HG-3, OSU-CLL | 5, 10 | 4 hours | Increased unfolded proteins[2][9] |
| Protein Synthesis Inhibition | HG-3 | 0.5 - 2 | 24 hours | Inhibition of protein synthesis[9] |
| Immunoblotting (Pathway Analysis) | HG-3, OSU-CLL | 1, 2 | 4 hours | Modulation of NF-κB and BCR pathway proteins[2][9] |
| ROS Production (DCFDA) | WT- and VR-OSUCLL | 0.5, 1, 2 | 24 hours | Increased ROS production[7] |
| Lipid Peroxidation | WT- and IR-HG3 | 0.5, 1, 2 | 48 hours | Increased lipid peroxidation[7] |
| Synergy with Ibrutinib | Patient-derived CLL cells | 0.5 | 72 hours | Synergistic cytotoxic effects[2] |
| Proliferation (CpG stimulated) | Patient-derived CLL cells | 0.125 - 2 | 48 hours | Impaired proliferation[9][10] |
| Viability (Stromal co-culture) | Patient-derived CLL cells | Not specified | 48 hours | Reduced viability[9][10] |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments with this compound.
Protocol 1: Cell Proliferation Assessment (MTS Assay)
This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
B-cell malignancy cell lines (e.g., HG-3, OSU-CLL)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 15,000 cells/well.[2]
-
Allow cells to adhere overnight (if applicable).
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Add increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) to the wells.[8] Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2][8]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
Materials:
-
CLL cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) assay kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at desired concentrations (e.g., 0.25 µM, 0.5 µM, 1 µM) for 24 hours.[8] Include a vehicle control.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive cells are considered apoptotic.[11]
Protocol 3: Western Blotting for Pathway Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
CLL cell lines (e.g., HG-3, OSU-CLL)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., for p-BTK, BTK, p-PRAS, p65, MYC, PARP, IRE1α, XBP1, PERK, ATF4, CHOP, p-eIF2α, eIF2α)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound (e.g., 1 µM, 2 µM) for 4 hours.[11]
-
Lyse the cells in RIPA buffer.[11]
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound signaling pathways in cancer cells.
General Experimental Workflow for In Vitro this compound Testing
Caption: A general workflow for in vitro evaluation of this compound.
References
- 1. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PrimoVeNde [librarysearch.library.utoronto.ca]
- 5. researchgate.net [researchgate.net]
- 6. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - FIGURE 4 from Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 11. researchgate.net [researchgate.net]
Application of SpiD3 in Animal Models of Leukemia: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of SpiD3, a novel spirocyclic dimer, in preclinical animal models of leukemia. This compound has demonstrated potent anti-leukemic effects, particularly in Chronic Lymphocytic Leukemia (CLL), by targeting key survival pathways and overcoming resistance to existing therapies.[1][2][3][4][5]
Mechanism of Action
This compound exerts its cytotoxic effects in leukemia cells through a multi-faceted approach. Integrated multi-omics and functional analyses have revealed that this compound modulates B-cell receptor (BCR) signaling, NF-κB signaling, and induces endoplasmic reticulum stress.[1][3][5][6] This leads to a marked upregulation of the Unfolded Protein Response (UPR) and subsequent inhibition of global protein synthesis in CLL cell lines and patient-derived CLL cells.[1][3][4][5][7]
Furthermore, this compound is a novel spirocyclic dimer that displays NF-κB inhibitory activity and has shown preclinical anti-cancer properties.[2][3] It induces cytotoxicity by promoting the futile activation of the UPR pathway and the generation of reactive oxygen species (ROS), which results in the inhibition of protein synthesis in CLL cells.[2][3] A significant advantage of this compound is its ability to retain its anti-leukemic effects in ibrutinib-resistant CLL cells, suggesting its potential for treating relapsed or refractory disease.[1][2][5]
Signaling Pathways Modulated by this compound in Leukemia
This compound's mechanism of action involves the perturbation of several critical signaling pathways in leukemia cells. The diagram below illustrates the key pathways affected by this compound, leading to apoptosis and inhibition of proliferation.
Caption: Signaling pathways targeted by this compound in leukemia cells.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of this compound in various B-cell malignancy cell lines.
Table 1: In Vitro Cytotoxicity of this compound in B-Cell Malignancy Cell Lines
| Cell Line | IC50 (µM) after 72h |
| HG-3 | 0.49 ± 0.04 |
| OSU-CLL | 0.58 ± 0.05 |
| MEC-1 | 0.33 ± 0.03 |
| JVM-2 | 0.29 ± 0.02 |
| Granta-519 | 0.38 ± 0.03 |
| Jeko-1 | 0.45 ± 0.04 |
| U-2932 | 0.62 ± 0.06 |
Data presented as mean ± SEM from 3-5 independent experiments.
Experimental Protocols
In Vivo Efficacy Study in Eµ-TCL1 Mouse Model of CLL
The Eµ-TCL1 transgenic mouse is a well-established model that recapitulates many features of human CLL and is therefore suitable for evaluating the preclinical efficacy of novel therapeutic agents.[5]
Objective: To assess the in vivo anti-leukemic activity of this compound.
Materials:
-
Eµ-TCL1 mice (median age 10.2 months) with established leukemia.
-
This compound prodrug (SpiD3_AP)
-
Vehicle solution: 50% PEG400, 10% DMSO, 40% sterile water.[6]
-
Sterile syringes and needles for intravenous injection.
-
Flow cytometer and relevant antibodies (e.g., anti-CD19, anti-CD5) for immunophenotyping.
Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy testing of SpiD3_AP.
Protocol:
-
Animal Acclimation: Acclimate Eµ-TCL1 mice with confirmed leukemia (typically assessed by peripheral blood cell counts) to the experimental facility for at least one week before the start of the study.
-
Group Allocation: Randomize mice into two groups: a treatment group receiving SpiD3_AP and a control group receiving the vehicle solution. Ensure equal numbers of male and female mice in each group.[8]
-
Drug Preparation: Prepare the SpiD3_AP solution at the desired concentration in the vehicle (50% PEG400, 10% DMSO, 40% water).
-
Administration: Administer 10 mg/kg of SpiD3_AP or an equivalent volume of the vehicle solution intravenously (IV) to the respective groups once daily for three consecutive days.[6][8]
-
Monitoring: Monitor the body weight and general health of the mice daily throughout the treatment period.
-
Sample Collection: Three hours after the final dose, euthanize the mice and collect peripheral blood and spleens for analysis.[9]
-
Leukemia Burden Analysis:
-
Prepare single-cell suspensions from the blood and spleen.
-
Perform immunophenotyping using flow cytometry with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and CLL-associated markers (e.g., CD5).
-
Quantify the percentage and absolute number of leukemic cells (CD19+/CD5+) in the blood and spleen.
-
-
Target Engagement Analysis (Optional):
-
Isolate B-cells from the spleens of treated and control mice.
-
Perform immunoblot analysis to assess the expression levels of key downstream targets of this compound's action, such as MYC, to confirm target engagement in vivo.
-
Expected Outcomes: Treatment with SpiD3_AP is expected to lead to a significant reduction in the leukemic burden in the peripheral blood and spleen of Eµ-TCL1 mice compared to the vehicle-treated control group.[1] The treatment should be well-tolerated, with no significant changes in body weight.[8] Immunoblot analysis is expected to show a marked decrease in the expression of oncogenic proteins like MYC in the B-cells of SpiD3_AP-treated mice.[1]
Conclusion
This compound is a promising novel therapeutic agent for leukemia, particularly for CLL, with a unique mechanism of action that includes the induction of the unfolded protein response and inhibition of NF-κB signaling.[1][3][4][5] The provided protocols for in vivo studies in the Eµ-TCL1 mouse model offer a framework for further preclinical evaluation of this compound and its derivatives. The demonstrated efficacy in preclinical models, including those resistant to standard-of-care agents, warrants further investigation into the clinical development of this compound for the treatment of leukemia.[1][2]
References
- 1. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Eμ-TCL1 mice represent a model for immunotherapeutic reversal of chronic lymphocytic leukemia-induced T-cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ichor.bio [ichor.bio]
- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for SpiD3 Administration in Eµ-TCL1 Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the administration of SpiD3, a novel spirocyclic dimer with potent anti-cancer properties, in the Eµ-TCL1 mouse model of Chronic Lymphocytic Leukemia (CLL). This compound has been shown to effectively reduce leukemia burden by targeting critical survival pathways in CLL cells, including the NF-κB signaling pathway and the Unfolded Protein Response (UPR). These notes are intended to guide researchers in replicating and building upon preclinical studies investigating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects on CLL cells through a dual mechanism of action. It inhibits the pro-survival NF-κB signaling pathway, which is constitutively active in many B-cell malignancies. Additionally, this compound induces the Unfolded Protein Response (UPR), leading to an accumulation of unfolded proteins and ultimately triggering apoptosis in cancer cells. This multifaceted approach makes this compound a promising candidate for treating CLL, including cases that are resistant to current therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of a this compound prodrug, SpiD3_AP, in leukemic Eµ-TCL1 mice.
| Parameter | Vehicle Control | SpiD3_AP Treated | Fold Change | p-value |
| Blood Leukemia Burden (% CD19+/CD5+) | ||||
| Absolute Count (x 10^6 cells/mL) | ~15 | ~5 | ~3-fold decrease | < 0.05 |
| Spleen Leukemia Burden (% CD19+/CD5+) | ||||
| Absolute Count (x 10^6 cells) | ~250 | ~150 | ~1.7-fold decrease | < 0.05 |
| Spleen Weight (g) | Not specified | Not specified | Not specified | Not specified |
| Mouse Body Weight | Stable | Stable | No significant change | Not specified |
| Bystander T-cell Percentages (Blood) | Stable | Stable | No significant change | Not specified |
| Bystander T-cell Percentages (Spleen) | Stable | Stable | No significant change | Not specified |
Data is approximated from graphical representations in the source literature. For precise values, refer to the original publication.
Experimental Protocols
Preparation of SpiD3_AP for Injection
A prodrug of this compound, designated SpiD3_AP, was utilized for in vivo studies to improve stability.
-
Reagent: SpiD3_AP
-
Formulation: The specific formulation for intravenous injection is not detailed in the provided search results. A suitable vehicle for intravenous administration in mice would typically be a sterile, isotonic solution such as phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, diluted in saline. It is crucial to ensure the final concentration of any organic solvent is non-toxic to the animals.
-
Concentration: The concentration of the dosing solution should be calculated based on the desired dosage (10 mg/kg) and the average weight of the mice.
Animal Model
-
Mouse Strain: Eµ-TCL1 transgenic mice. These mice overexpress the TCL1 oncogene in B cells, leading to the development of a CLL-like disease.
-
Age: Diseased Eµ-TCL1 mice with a median age of 10.2 months were used.
-
Sex: Equal numbers of male and female mice were used in each treatment arm.
-
Housing and Care: All animal experiments were performed under protocols approved by the Institutional Animal Care and Use Committee.
-
Randomization: Mice were randomized into vehicle control and SpiD3_AP treatment groups (n=6 mice per arm).
In Vivo Administration of SpiD3_AP
-
Dosage: 10 mg/kg of SpiD3_AP.
-
Route of Administration: Intravenous (IV) injection.
-
Treatment Schedule: Mice received daily IV injections for 3 consecutive days.
-
Monitoring: Mouse body weight was monitored throughout the study as a measure of toxicity.
Assessment of Leukemia Burden
-
Sample Collection: At the end of the study (approximately 3 hours after the final injection), mice were euthanized, and blood and spleen tissues were harvested.
-
Flow Cytometry:
-
Prepare single-cell suspensions from blood and spleen samples.
-
Perform red blood cell lysis.
-
Stain cells with fluorescently labeled antibodies specific for murine B-cell (e.g., CD19) and CLL markers (e.g., CD5).
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of leukemic cells (CD19+/CD5+) in the blood and spleen.
-
Immunoblot Analysis
-
Sample Preparation: Isolate malignant B-cells from the spleens of treated and control mice.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., MYC) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to a detection enzyme.
-
Visualize and quantify protein bands.
-
Visualizations
Caption: Experimental workflow for SpiD3_AP administration in Eµ-TCL1 mice.
Caption: Molecular mechanism of this compound in Chronic Lymphocytic Leukemia cells.
Detecting SpiD3-Induced Apoptosis in Cancer Cells: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SpiD3 is a novel spirocyclic dimer with demonstrated anti-cancer properties, particularly in hematological malignancies like Chronic Lymphocytic Leukemia (CLL). Its mechanism of action involves the induction of the Unfolded Protein Response (UPR) and the inhibition of the pro-survival NF-κB signaling pathway, ultimately leading to apoptotic cell death.[1][2][3] This document provides detailed protocols for key experiments to detect and quantify this compound-induced apoptosis in cancer cells, catering to researchers, scientists, and professionals in drug development.
Mechanism of Action Overview
This compound exerts its cytotoxic effects through a multi-faceted approach. It has been shown to suppress the activation of NF-κB, a critical pathway for cancer cell survival and proliferation.[1] Concurrently, this compound induces significant endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR).[1][4] The sustained activation of the UPR, particularly the PERK and IRE1α pathways, leads to an inhibition of protein synthesis and the upregulation of pro-apoptotic factors.[4][5] This dual assault on key cellular pathways culminates in the activation of the intrinsic apoptotic cascade.
Data Presentation
Table 1: IC50 Values of this compound in B-Cell Malignancy Cell Lines
The anti-proliferative activity of this compound was assessed across a panel of B-cell malignancy cell lines using an MTS assay following a 72-hour treatment. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM, Mean ± SEM) |
| HG-3 | Chronic Lymphocytic Leukemia (CLL) | 0.7 ± 0.1 |
| OSU-CLL | Chronic Lymphocytic Leukemia (CLL) | 0.8 ± 0.1 |
| MEC1 | Chronic Lymphocytic Leukemia (CLL), TP53 mutant | 0.5 |
| MEC2 | Chronic Lymphocytic Leukemia (CLL), TP53 mutant | 0.5 |
| TMD8 | Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | < 0.9 |
| U2932 | Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | < 0.9 |
| SU-DHL-6 | Germinal-center-like Diffuse Large B-cell Lymphoma (GC-DLBCL) | < 0.9 |
| Pfeiffer | Germinal-center-like Diffuse Large B-cell Lymphoma (GC-DLBCL) | ~ 1.3 |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | < 0.9 |
| Mino | Mantle Cell Lymphoma (MCL) | < 0.9 |
| OCI-Ly3 | Double-Hit/Triple-Hit Lymphoma | < 0.9 |
| OCI-Ly19 | Double-Hit/Triple-Hit Lymphoma | < 0.9 |
Data adapted from Skupa et al., Cancer Research Communications, 2024.[5]
Table 2: Induction of Apoptosis by this compound in CLL Cell Lines
The percentage of apoptotic cells was determined by Annexin V/PI staining followed by flow cytometry after 24 hours of treatment with this compound.
| Cell Line | This compound Concentration (µM) | % Apoptosis (Annexin V+) |
| HG-3 | 1 | ~20% |
| HG-3 | 2 | ~40% |
| OSU-CLL | 1 | ~30% |
| OSU-CLL | 2 | ~50% |
Data interpreted from graphical representations in Skupa et al., Cancer Research Communications, 2024.[5]
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
Changes in the expression of key proteins involved in apoptosis, NF-κB, and UPR pathways were assessed by Western blot analysis following treatment with this compound.
| Protein Target | Pathway | Effect of this compound Treatment | Cancer Cell Line(s) |
| Cleaved PARP | Apoptosis | Increased | HG-3, OSU-CLL |
| p65 (RelA) | NF-κB Signaling | Decreased | HG-3, OSU-CLL |
| p-PRAS (Thr246) | Pro-survival | Decreased | HG-3 |
| MYC | Proliferation | Decreased | HG-3 |
| BFL1 | Anti-apoptotic | Decreased | VR-OSUCLL |
| MCL1 | Anti-apoptotic | Decreased | VR-OSUCLL |
| p-eIF2α (Ser51) | UPR (PERK Pathway) | Increased | HG-3, OSU-CLL |
| Spliced XBP1 | UPR (IRE1α Pathway) | Increased | HG-3, OSU-CLL |
| CHOP | UPR (Pro-apoptotic) | Increased | HG-3, OSU-CLL |
VR-OSUCLL: Venetoclax-resistant OSU-CLL cells. Data compiled from multiple studies.[5][6][7]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 - 1.0 x 10^6 cells/mL in a 6-well plate.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect the cells and combine with any floating cells from the supernatant.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples on a flow cytometer within one hour.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control cells.
-
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
This compound compound
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^4 cells per well in a 96-well white-walled plate in a final volume of 100 µL.
-
Treat cells with this compound and controls as described in Protocol 1.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[5]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
Protocol 3: Western Blotting for Apoptosis Markers
This protocol detects changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-p65, anti-CHOP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat and harvest cells as previously described.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and incubating on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Interpretation of Results:
-
An increase in the cleaved forms of PARP (89 kDa fragment) and Caspase-3 (17/19 kDa fragments) indicates apoptosis activation.
-
Changes in the levels of other target proteins (e.g., p65, CHOP) provide insights into the specific pathways modulated by this compound.
Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound compound
-
Cells grown on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and treat with this compound and controls.
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Follow the specific instructions of the chosen TUNEL assay kit. This typically involves:
-
An equilibration step with the kit's reaction buffer.
-
Incubation with the TdT reaction cocktail (containing TdT enzyme and modified dUTPs) in a humidified chamber at 37°C for 60 minutes.[9]
-
-
-
Detection and Staining:
-
Stop the reaction and wash the cells according to the kit protocol.
-
Perform the detection reaction (e.g., a click reaction for fluorescently-labeled dUTPs).
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
TUNEL-positive cells will exhibit bright nuclear fluorescence (e.g., green or red, depending on the fluorophore used).
-
The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the pro-apoptotic effects of this compound in cancer cells. By employing a combination of these assays, researchers can effectively quantify the extent of apoptosis and elucidate the underlying molecular mechanisms, thereby facilitating the preclinical development of this promising anti-cancer agent. It is recommended to use multiple assays to confirm apoptosis, as each method detects different features of the apoptotic process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SpiD3 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of SpiD3, a novel spirocyclic dimer with potent anti-cancer properties. This compound has demonstrated significant preclinical activity, particularly against Chronic Lymphocytic Leukemia (CLL), even in drug-resistant models. Its mechanism of action is multifactorial, involving the inhibition of NF-κB signaling, induction of the Unfolded Protein Response (UPR), generation of Reactive Oxygen Species (ROS), and promotion of ferroptosis.
The following protocols detail established methodologies to quantify the cytotoxic and mechanistic effects of this compound on cancer cells.
Overview of this compound's Mechanism of Action
This compound exerts its cytotoxic effects through a multi-pronged attack on cancer cell survival pathways. It covalently binds to surface-exposed cysteine residues on proteins, leading to an accumulation of unfolded proteins and potent activation of the UPR. This, in turn, inhibits protein synthesis. This compound also inhibits the NF-κB signaling pathway, a key driver of cancer cell survival and proliferation. Furthermore, this compound treatment leads to the generation of ROS and lipid peroxidation, indicative of ferroptosis induction. These interconnected pathways culminate in cancer cell death.
Below is a diagram illustrating the proposed signaling pathways affected by this compound.
Caption: A diagram of the signaling pathways modulated by this compound.
Experimental Design and Protocols
A thorough evaluation of this compound's cytotoxicity should involve a combination of assays to assess cell viability, different modes of cell death, and key mechanistic events.
Cell Viability and Proliferation Assays
These assays provide a quantitative measure of the overall cytotoxic or cytostatic effects of this compound.
Experimental Workflow:
Caption: A generalized workflow for cell viability and proliferation assays.
Protocol: MTS Assay
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.
-
Materials:
-
Malignant B-cell lines (e.g., HG-3, OSU-CLL) or other cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound (dissolved in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
96-well clear flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 490 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 20,000-80,000 cells/well in 100 µL of complete medium.
-
For adherent cells, allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle (DMSO) control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis and Cell Death Assays
To elucidate the mode of cell death induced by this compound, it is crucial to perform assays that can distinguish between apoptosis, necrosis, and other forms of cell death like ferroptosis.
Protocol: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells (Annexin V positive) and necrotic cells (PI positive).
-
Materials:
-
Cells treated with this compound as described above.
-
Annexin V-FITC and PI staining kit.
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound at various concentrations for the desired time points (e.g., 24, 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Protocol: PARP Cleavage Assay
Cleavage of PARP by caspases is a hallmark of apoptosis. This can be detected by Western blotting.
-
Materials:
-
Cells treated with this compound.
-
RIPA buffer with protease inhibitors.
-
Primary antibody against PARP and cleaved PARP.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Western blotting equipment.
-
-
Procedure:
-
After treatment with this compound, lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary PARP antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate. A decrease in the full-length PARP band (116 kDa) and an increase in the cleaved PARP band (89 kDa) indicates apoptosis.
-
Mechanistic Assays
To confirm the involvement of the proposed pathways, the following mechanistic assays are recommended.
Protocol: Reactive Oxygen Species (ROS) Detection
-
Materials:
-
Cells treated with this compound.
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit.
-
Flow cytometer or fluorescence microplate reader.
-
-
Procedure:
-
Treat cells with this compound for a short duration (e.g., 1-6 hours).
-
Incubate the cells with DCFDA/H2DCFDA solution according to the manufacturer's instructions.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates an increase in cellular ROS levels.
-
Protocol: Lipid Peroxidation Assay
-
Materials:
-
Cells treated with this compound.
-
Lipid Peroxidation (MDA) Assay Kit.
-
Microplate reader.
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and perform the assay according to the manufacturer's protocol, which typically involves the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA) to generate a colored product.
-
Measure the absorbance at the appropriate wavelength. An increase in absorbance indicates increased lipid peroxidation.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 72h |
| HG-3 | Insert Value |
| OSU-CLL | Insert Value |
| Other Cell Line 1 | Insert Value |
| Other Cell Line 2 | Insert Value |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Insert Value | Insert Value |
| This compound (Concentration 1) | Insert Value | Insert Value |
| This compound (Concentration 2) | Insert Value | Insert Value |
Table 3: Mechanistic Assay Results
| Assay | Vehicle Control | This compound Treated |
| Relative ROS Levels (Fold Change) | 1.0 | Insert Value |
| Lipid Peroxidation (MDA, µM) | Insert Value | Insert Value |
| Relative PARP Cleavage (Fold Change) | 1.0 | Insert Value |
By following these detailed protocols and application notes, researchers can effectively characterize the cytotoxic and mechanistic properties of this compound, contributing to its development as a potential anti-cancer therapeutic.
Troubleshooting & Optimization
Optimizing SpiD3 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing SpiD3 concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a novel spirocyclic dimer that exhibits anti-cancer properties, particularly in B-cell malignancies like Chronic Lymphocytic Leukemia (CLL). Its mechanism of action is multifactorial and includes:
-
Inhibition of NF-κB Signaling: this compound suppresses the NF-κB pathway, which is crucial for cancer cell survival and proliferation.
-
Induction of the Unfolded Protein Response (UPR): The compound causes an accumulation of unfolded proteins, leading to endoplasmic reticulum (ER) stress and activation of the UPR. This can trigger apoptosis in cancer cells, which often have a higher basal level of UPR.
-
Generation of Reactive Oxygen Species (ROS): this compound treatment leads to the production of cytotoxic ROS, contributing to cell death.
-
Inhibition of Protein Synthesis: By inducing the UPR, this compound ultimately hinders global protein synthesis in CLL cells.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: Based on preclinical studies, a starting concentration range of 0.1 µM to 10 µM is recommended for initial cell viability assays with this compound. The optimal concentration is highly dependent on the specific cell line and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cell model.
Q3: What are the typical incubation times for this compound treatment?
A3: Incubation times in published studies have ranged from 4 hours to 72 hours . Shorter incubation times (e.g., 4 hours) are often used to study effects on signaling pathways, while longer incubations (24, 48, and 72 hours) are typical for assessing cytotoxicity and anti-proliferative effects. Time-course experiments are recommended to determine the optimal duration for your specific experimental goals.
Q4: Which cell viability assays are commonly used with this compound?
A4: The most frequently cited assays in the literature for determining cell viability and cytotoxicity following this compound treatment are:
-
MTS Assay: This colorimetric assay measures the metabolic activity of viable cells. The CellTiter 96® Aqueous MTS assay is a specific kit that has been used.
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected cell viability at high this compound concentrations | Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, interfering with optical readings of the assay. | Visually inspect the wells for any signs of precipitation. If observed, consider lowering the maximum concentration or using a different solvent. |
| Direct Chemical Interference: The compound itself might chemically interact with the assay reagent (e.g., reducing MTT), leading to a false positive signal. | Run a control with this compound in cell-free media to check for direct interaction with the assay reagent. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure proper cell suspension mixing before and during seeding. Use appropriate pipetting techniques to minimize variability. |
| Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| No significant decrease in cell viability observed | Concentration Too Low: The concentrations of this compound used may be insufficient to induce a response in your specific cell line. | Increase the concentration range in your dose-response experiment. |
| Incubation Time Too Short: The effect of this compound on cell viability can be time-dependent. | Increase the incubation time (e.g., from 24 to 48 or 72 hours). | |
| Cell Line Resistance: Some cell lines may be inherently more resistant to this compound. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| Solvent Issues: The solvent used to dissolve this compound (e.g., DMSO) could be affecting the compound's activity or the cells. | Ensure the final solvent concentration is non-toxic to the cells by including a vehicle-only control. |
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 75,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add the MTS reagent (e.g., from the CellTiter 96® Aqueous MTS assay kit) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells with this compound in a suitable culture plate or flask as described above for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic/necrotic cells are positive for both stains.
Quantitative Data Summary
Table 1: IC50 Values of this compound in B-Cell Malignancy Cell Lines (72h Treatment)
| Cell Line | IC50 (µM, mean ± SEM) |
| HG-3 | 0.52 ± 0.04 |
| OSU-CLL | 0.49 ± 0.03 |
| MEC-1 | 0.38 ± 0.02 |
| JVM-2 | 0.29 ± 0.02 |
| Granta-519 | 0.21 ± 0.01 |
| Jeko-1 | 0.18 ± 0.01 |
| Mino | 0.15 ± 0.01 |
| Rec-1 | 0.13 ± 0.01 |
Data sourced from preclinical studies.
Table 2: this compound Concentration and Incubation Times from a Representative Study
| Experiment | Cell Line | This compound Concentration(s) | Incubation Time |
| Apoptosis Assay | WT- and VR-OSUCLL | 0.5, 1, 2 µM | 24 h |
| Proliferation Assay | WT- and VR-OSUCLL | Increasing concentrations | 72 h |
| Protein Aggregation | WT- and IR-HG3 | 0.5, 1, 2 µM | 24 h |
| Western Blot | WT- and IR-HG3 | 1, 2 µM | 4 h |
Data extracted from a study on drug-resistant CLL cells.
Visualizing this compound's Impact
This compound's Mechanism of Action
SpiD3 Solubility and Handling: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SpiD3 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, synthetic spirocyclic dimer that has demonstrated potent anti-cancer properties, particularly in chronic lymphocytic leukemia (CLL). Its primary mechanisms of action involve the inhibition of the NF-κB signaling pathway and the induction of the unfolded protein response (UPR), leading to cancer cell death.
Q2: What is the recommended solvent for dissolving this compound?
The most commonly used solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is advisable to store this compound as a solid at -20°C. Once dissolved in DMSO, the stock solution should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: I can't see the this compound powder in the vial. Is it empty?
Small quantities of lyophilized compounds may not be readily visible as they can form a thin film on the vial's walls or bottom. It is recommended to proceed with the dissolution protocol by adding the solvent to the vial and ensuring the entire internal surface is washed to dissolve all the compound.
Troubleshooting Guide
Issue: this compound is not dissolving in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.
-
Vortex the solution for several minutes.
-
If dissolution is still slow, gentle warming of the solution in a water bath (up to 37°C) can be attempted.
-
Brief sonication can also aid in dissolving the compound.
-
Issue: After dissolving in DMSO, this compound precipitates when diluted in aqueous media (e.g., cell culture medium).
-
Possible Cause: this compound has low aqueous solubility, and the addition to the aqueous environment causes it to crash out of solution. The final concentration of DMSO may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Vortexing and Warming: Immediately after adding the this compound DMSO stock to the aqueous medium, vortex the solution thoroughly. Gentle warming to 37°C may help redissolve the precipitate.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensure the final concentration is sufficient to maintain this compound solubility. A final DMSO concentration of up to 0.5% is generally well-tolerated by most cell lines.
-
Serial Dilutions in Media: Instead of a single large dilution, try performing serial dilutions of the DMSO stock in the aqueous medium. This gradual decrease in DMSO concentration may help keep the compound in solution.
-
Use of Surfactants: For in vitro assays, the inclusion of a small amount of a non-ionic surfactant like Tween-80 (as mentioned in one of the formulation protocols) may improve solubility. However, the compatibility of the surfactant with your specific experimental setup must be verified.
-
Quantitative Data Summary
The following tables provide a summary of reported solvent compositions for this compound and typical experimental concentrations.
| Solvent System | Composition | Achieved Concentration | Application |
| In vitro Stock Solution | 100% DMSO | Not specified, but used to prepare µM working concentrations | Cell-based assays |
| In vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.31 mM) | In vivo experiments |
| In vivo Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.31 mM) | In vivo experiments |
| In vivo (Prodrug SpiD3_AP) | 10% DMSO, 50% PEG400, 40% Water | 10 mg/kg dosing solution | In vivo experiments |
| Experiment Type | Typical Working Concentration Range |
| In vitro Cell-based Assays (CLL) | 0.125 µM - 10 µM |
| In vivo Mouse Studies (SpiD3_AP) | 10 mg/kg |
Experimental Protocols
1. Preparation of this compound Stock Solution for In Vitro Assays
-
Bring the vial of this compound powder and a bottle of anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the this compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
2. Preparation of Working Solutions for Cell Culture Experiments
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final concentration. It is crucial to add the DMSO stock directly to the media and mix immediately and thoroughly to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture does not exceed a level toxic to the cells (typically <0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Technical Support Center: Improving SpiD3 Efficacy in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing SpiD3 in preclinical models of Chronic Lymphocytic Leukemia (CLL). It includes frequently asked questions, troubleshooting guides for common experimental hurdles, summarized quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel spirocyclic dimer that exhibits a multi-faceted anti-cancer effect, primarily in CLL models. Its mechanism involves the inhibition of the NF-κB signaling pathway and the induction of the Unfolded Protein Response (UPR). This dual action leads to an accumulation of unfolded proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis of cancer cells. This compound has also been shown to increase the production of reactive oxygen species (ROS) and lipid peroxidation.[1][2]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated potent preclinical anti-leukemic effects in various models, including:
-
CLL Cell Lines: HG-3 and OSU-CLL are commonly used.
-
Drug-Resistant CLL Cell Lines: It has shown efficacy in ibrutinib- and venetoclax-resistant CLL cells.[1][3]
-
Patient-Derived CLL Samples: this compound has been effective in ex vivo studies using primary cells from CLL patients.
-
In Vivo Mouse Model: Efficacy has been demonstrated in the Eµ-TCL1 transgenic mouse model of CLL, where it was shown to reduce tumor burden.[4]
Q3: Does this compound show synergistic effects with other CLL therapies?
A3: Yes, preclinical studies have shown that this compound acts synergistically with standard-of-care CLL therapeutics. It has demonstrated strong synergy with the BTK inhibitor ibrutinib and the BCL2 inhibitor venetoclax in CLL cell lines.[3] This suggests its potential use in combination therapies to enhance efficacy and overcome drug resistance.
Q4: What is the reported potency of this compound in vitro?
A4: this compound has been reported to have an IC50 below 1 μM in several CLL cell lines, indicating potent cytotoxic activity.
Troubleshooting Guides
This section addresses potential issues that researchers may encounter during their experiments with this compound.
In Vitro Assays
| Issue | Potential Cause | Recommended Solution |
| Low Signal or High Variability in MTS/Cell Viability Assays | 1. Suboptimal cell seeding density. 2. Uneven cell plating. 3. Interference of this compound with the assay reagent. 4. Contamination of cell cultures. | 1. Optimize cell seeding density for each cell line to ensure logarithmic growth during the assay period. 2. Ensure thorough mixing of cell suspension before plating and use appropriate pipetting techniques to avoid bubbles. 3. Include a "this compound only" (no cells) control to check for direct reaction with MTS reagent. 4. Regularly test for mycoplasma contamination and maintain sterile cell culture practices. |
| Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI) | 1. Harvesting technique causing membrane damage. 2. Inappropriate compensation settings in flow cytometry. 3. Cells are too confluent or have been in culture for too long. | 1. Use gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. For suspension cells, pellet gently. 2. Use single-stained controls for each fluorochrome to set up proper compensation. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Non-specific Bands or Weak Signal in Western Blots for NF-κB or UPR Proteins | 1. Inappropriate antibody concentration. 2. Insufficient blocking of the membrane. 3. Low protein expression in the chosen cell line. 4. Protein degradation during sample preparation. | 1. Titrate primary and secondary antibody concentrations to find the optimal dilution. 2. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). 3. Use positive controls (e.g., cell lysates treated with a known inducer of the pathway) to confirm antibody function. 4. Use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice. |
In Vivo Studies (Eµ-TCL1 Mouse Model)
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Tumor Engraftment or Growth | 1. Variability in the health and age of recipient mice. 2. Inconsistent number of viable tumor cells injected. 3. Suboptimal injection technique. | 1. Use age- and sex-matched mice for all experimental groups. 2. Perform a viability count (e.g., trypan blue exclusion) of the CLL cells immediately before injection. 3. Ensure proper training in tail vein injections to guarantee consistent delivery of cells. |
| Toxicity or Adverse Effects in Treated Mice | 1. This compound formulation issues (e.g., precipitation). 2. Dose is too high for the specific mouse strain. 3. Off-target effects of the compound. | 1. Prepare the this compound formulation fresh before each injection and visually inspect for clarity. 2. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Monitor mice daily for signs of toxicity (weight loss, lethargy, ruffled fur) and consider dose reduction if necessary. |
| High Variability in Tumor Volume Measurements | 1. Inconsistent caliper measurement technique. 2. Tumors with irregular shapes. 3. Subjectivity in measurement between different researchers. | 1. Use the same trained individual to perform all caliper measurements. 2. Measure the longest and shortest diameters and use the formula: (Length x Width^2) / 2. 3. Implement blinded measurements where the researcher is unaware of the treatment group. |
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in B-Cell Malignancy Cell Lines
| Cell Line | Subtype | IC50 (µM) after 72h |
| HG-3 | CLL | ~0.5 |
| OSU-CLL | CLL | < 1.0 |
| MEC1 | CLL (TP53 mutant) | 0.5 |
| MEC2 | CLL (TP53 mutant) | 0.5 |
Data compiled from multiple sources.[5]
Table 2: In Vivo Efficacy of this compound Prodrug (SpiD3_AP) in Eµ-TCL1 Mouse Model
| Treatment Group | Dose | Administration Route | Dosing Schedule | Outcome |
| Vehicle | N/A | Intravenous | Daily for 3 days | Progressive disease |
| SpiD3_AP | 10 mg/kg | Intravenous | Daily for 3 days | Reduced tumor burden |
Note: SpiD3_AP is a prodrug of this compound.
Experimental Protocols
Cell Viability Assessment using MTS Assay
Objective: To determine the cytotoxic effect of this compound on CLL cell lines.
Materials:
-
CLL cell lines (e.g., HG-3, OSU-CLL)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed CLL cells in a 96-well plate at a pre-optimized density (e.g., 2 x 10^4 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
Apoptosis Detection using Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
CLL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis of NF-κB and UPR Pathways
Objective: To assess the effect of this compound on key proteins in the NF-κB and UPR signaling pathways.
Materials:
-
CLL cell lysates (treated and untreated with this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IRE1α, anti-XBP1s, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat CLL cells with this compound for the desired time (e.g., 4 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits the NF-κB pathway and induces the UPR, leading to apoptosis.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing this compound's in vitro efficacy in CLL cell lines.
Logical Relationship for Troubleshooting Western Blots
Caption: Troubleshooting logic for common Western blot issues.
References
SpiD3 Treatment Technical Support Center
Welcome to the technical support center for SpiD3 treatment. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel spirocyclic dimer that exhibits anti-cancer properties through a multi-faceted mechanism. It primarily functions by inhibiting the NF-κB signaling pathway and inducing the Unfolded Protein Response (UPR).[1][2][3][4][5][6][7][8] This leads to an accumulation of unfolded proteins, causing endoplasmic reticulum stress, generation of reactive oxygen species (ROS), and ultimately, inhibition of protein synthesis and induction of apoptosis.[1][2][7][9] this compound has also been shown to induce ferroptosis, a form of iron-dependent cell death.[1][10]
Q2: Is this compound effective against cancer cells that have developed resistance to other therapies?
A2: Yes, studies have demonstrated that this compound is cytotoxic to Chronic Lymphocytic Leukemia (CLL) cells that are resistant to frontline treatments such as ibrutinib (a BTK inhibitor) and venetoclax (a BCL2 inhibitor).[1][10][11] this compound retains its potent anti-tumor effects in these resistant cell lines.[1][4][5][8][12]
Q3: How does this compound overcome resistance to ibrutinib and venetoclax?
A3: In ibrutinib-resistant CLL cells, this compound is effective because it targets alternative survival mechanisms.[2][3] It has been shown to decrease the activation of key proliferative pathways such as PRAS, ERK, and MYC.[3][4][5][8][12] In venetoclax-resistant cells, this compound reduces the expression of anti-apoptotic proteins like MCL1 and BFL-1 while increasing the expression of the pro-apoptotic protein PUMA.[11]
Q4: What are the key signaling pathways modulated by this compound treatment?
A4: Multi-omics analyses have revealed that this compound modulates several critical pathways in cancer cells. The most prominent are NF-κB signaling, the Unfolded Protein Response (UPR), oxidative stress, and ferroptosis.[1][2][7][12] Additionally, pathways related to B-cell receptor (BCR) signaling, cytokine signaling, and DNA damage response are also affected.[2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent IC50 values in cytotoxicity assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability in results.
-
Solution: Ensure accurate and consistent cell counting and seeding in each well. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Possible Cause 2: this compound Stability. this compound, like many small molecules, may be sensitive to storage and handling.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution as recommended by the supplier, typically at -80°C.
-
-
Possible Cause 3: Assay Duration. The cytotoxic effects of this compound are time-dependent.
-
Solution: Optimize the incubation time with this compound for your cell line. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint for observing the desired effect. For CLL cell lines, a 72-hour treatment is often used for proliferation assays.[2]
-
Issue 2: Difficulty in detecting UPR activation.
-
Possible Cause 1: Suboptimal this compound Concentration. The induction of the UPR is dose-dependent.
-
Solution: Perform a dose-response experiment to identify the optimal concentration of this compound for inducing the UPR in your cell line. You can assess UPR markers such as ATF4 and CHOP by immunoblotting or qPCR.[2]
-
-
Possible Cause 2: Incorrect Timing of Analysis. The UPR is a dynamic process, and the expression of its markers can vary over time.
-
Solution: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) after this compound treatment to determine the peak expression of UPR markers. For example, in HG-3 and OSU-CLL cells, UPR induction has been observed as early as 4 hours post-treatment.[2]
-
-
Possible Cause 3: Insensitive Detection Method.
-
Solution: Use highly sensitive and specific antibodies for immunoblotting. For a more direct measure of unfolded proteins, consider using dyes like TPE-NMI that fluoresce upon binding to unfolded proteins.[2]
-
Issue 3: Variable results in ROS detection assays.
-
Possible Cause 1: Cell Handling. Excessive manipulation of cells can induce artificial ROS production.
-
Solution: Handle cells gently and minimize exposure to light and ambient air during the staining and analysis process.
-
-
Possible Cause 2: Probe Selection and Concentration. Different ROS probes have varying specificities and sensitivities.
-
Solution: Choose a probe that is appropriate for the type of ROS you expect to be generated. Optimize the probe concentration and incubation time to maximize the signal-to-noise ratio.
-
-
Possible Cause 3: Timing of Measurement. ROS production can be an early and transient event.
-
Solution: Perform a time-course experiment to capture the peak of ROS production following this compound treatment.
-
Data Presentation
Table 1: this compound IC50 Values in Wild-Type and Resistant CLL Cell Lines
| Cell Line | Resistance Profile | This compound IC50 (µM, 72h) | Venetoclax IC50 (µM, 72h) | Ibrutinib IC50 (µM, 72h) | Reference |
| WT-OSUCLL | Wild-Type | ~1.0 | <0.1 | N/A | [1] |
| VR-OSUCLL | Venetoclax-Resistant | ~1.0 | >10 | N/A | [1][11] |
| WT-HG3 | Wild-Type | ~1.0 | N/A | <1.0 | [2] |
| IR-HG3 | Ibrutinib-Resistant | ~1.0 | N/A | >10 | [2] |
N/A: Not applicable or data not provided in the cited source.
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is used to assess the anti-proliferative effects of this compound.
-
Materials:
-
CLL cell lines (e.g., OSU-CLL, HG-3)
-
Complete RPMI-1640 media
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 20,000-80,000 cells/well.[2]
-
Allow cells to adhere overnight if applicable (for adherent cell lines).
-
Treat cells with increasing concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Immunoblot Analysis
This protocol is used to detect changes in protein expression and signaling pathways following this compound treatment.
-
Materials:
-
CLL cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration (e.g., 4 hours for signaling pathway analysis).[2]
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
3. Unfolded Protein Response (UPR) Assay
This protocol is used to measure the induction of the UPR.
-
Materials:
-
CLL cells
-
This compound
-
Thapsigargin (positive control)
-
TPE-NMI dye or antibodies for UPR markers (ATF4, CHOP)
-
Flow cytometer or immunoblotting equipment
-
-
Procedure (using TPE-NMI dye):
-
Treat cells with this compound (e.g., 5-10 µM) or Thapsigargin (10 µM) for 4 hours.[2]
-
Harvest and wash the cells.
-
Incubate the cells with TPE-NMI dye according to the manufacturer's protocol.
-
Analyze the median fluorescent intensity (MFI) by flow cytometry.
-
Express the data as a fold change in MFI compared to the vehicle-treated control.[2]
-
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: this compound's effect on key proteins in resistant CLL cells.
References
- 1. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. "Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia S" by Alexandria Eiken, Audrey L. Smith et al. [digitalcommons.unmc.edu]
- 5. Novel spirocyclic dimer, this compound, targets chronic lymphocytic leukemia survival pathways with potent preclinical effects | bioRxiv [biorxiv.org]
- 6. This compound(University of Nebraska) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. PrimoVeNde [librarysearch.library.utoronto.ca]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting SpiD3 immunoblotting protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SpiD3 in immunoblotting experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunoblotting protocols in a question-and-answer format.
Problem: Weak or No Signal for Target Protein
-
Question: I am not detecting my protein of interest after treating cells with this compound. What could be the issue?
Answer: Several factors could lead to a weak or absent signal. Consider the following:
-
Insufficient Protein Lysis: Ensure your lysis buffer is appropriate for your target protein's cellular localization and that you have included protease and phosphatase inhibitors to prevent degradation.[1][2]
-
Low Target Protein Abundance: The expression of your target protein might be low in the cell type you are using. Consider loading more protein onto the gel.[1][3] You may also need to enrich your sample for the protein of interest through techniques like immunoprecipitation.[1]
-
Suboptimal Antibody Concentration: The concentration of your primary antibody may be too low. An antibody titration is recommended to determine the optimal concentration.[1][3]
-
Inefficient Protein Transfer: Verify that your protein has successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer. For high molecular weight proteins, adding a small amount of SDS to the transfer buffer can improve transfer efficiency.[3]
-
Expired Reagents: Ensure that your antibodies and detection reagents (e.g., ECL substrate) have not expired.[3]
-
Problem: High Background on the Western Blot
-
Question: My immunoblot has a high background, making it difficult to see my specific bands. How can I reduce this?
Answer: High background can obscure your results. Here are some common causes and solutions:
-
Inadequate Blocking: Blocking is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).[1][3]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations that are too high can lead to increased background. Try reducing the antibody concentrations.[3][4]
-
Insufficient Washing: The washing steps are critical for removing unbound antibodies. Increase the number and/or duration of your washes with TBST.[2][3]
-
Contaminated Buffers: Prepare fresh buffers to avoid contamination that can contribute to background noise.[3]
-
Problem: Non-Specific Bands are Present
-
Question: I am seeing multiple bands in addition to the expected band for my target protein. What could be the cause?
Answer: The presence of non-specific bands can be due to several reasons:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific and validated antibody for your target.
-
High Antibody Concentration: As with high background, excessively high concentrations of primary or secondary antibodies can result in non-specific binding.[1][3]
-
Sample Degradation: Protein degradation can lead to the appearance of lower molecular weight bands. Always use fresh samples and keep them on ice.[1]
-
Post-Translational Modifications: Your protein of interest may have various post-translational modifications, leading to the appearance of multiple bands. Consult the literature for your specific target.
-
Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action of this compound that I should consider when designing my immunoblotting experiment?
Answer: this compound has been shown to inhibit NF-κB signaling and induce the Unfolded Protein Response (UPR).[5][6][7] When designing your experiment, you may want to probe for key proteins in these pathways to confirm the effect of this compound treatment. For instance, you could analyze the expression levels of NF-κB proteins like p65 and RELB, or UPR markers such as IRE1α and PERK.[5]
-
Question: What are appropriate loading controls to use for immunoblotting experiments with this compound?
Answer: Standard housekeeping proteins are generally suitable as loading controls. In published studies involving this compound, β-ACTIN and GAPDH have been successfully used.[5][7] It is always recommended to validate your loading control for your specific experimental conditions to ensure its expression is not affected by this compound treatment.
-
Question: Can this compound treatment affect the expression of common loading controls?
Answer: While β-ACTIN and GAPDH have been used in studies with this compound, it is crucial to verify that your chosen loading control's expression remains constant across your experimental conditions.[5] You can do this by running a preliminary experiment and probing for your loading control across different concentrations of this compound and treatment times.
Experimental Protocols
General Immunoblotting Protocol
This protocol is a general guideline and may require optimization for your specific target and antibodies.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.[5][8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source |
| This compound Treatment Concentration | 0.125 - 10 µM | [5][8] |
| This compound Treatment Time | 4 - 72 hours | [5][7] |
| Protein Loaded per Lane | 20 - 40 µg | General Recommendation |
| Primary Antibody Incubation | Overnight at 4°C | [5][8] |
| Secondary Antibody Incubation | 1 hour at room temperature | [5][8] |
Visualizations
Caption: A general workflow for an immunoblotting experiment.
Caption: A decision tree for troubleshooting common immunoblotting issues.
Caption: Simplified signaling pathways affected by this compound treatment.
References
- 1. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of SpiD3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with SpiD3, a novel spirocyclic dimer with potent anti-cancer properties. Our goal is to help you minimize off-target effects and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel spirocyclic dimer of analog 19 that has demonstrated preclinical anti-cancer activity, particularly in chronic lymphocytic leukemia (CLL). Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway and the induction of the unfolded protein response (UPR). This dual action leads to the accumulation of unfolded proteins, resulting in apoptosis (programmed cell death) and the inhibition of protein synthesis in cancer cells.
Q2: What are "off-target effects" in the context of a small molecule inhibitor like this compound?
A2: For a small molecule inhibitor like this compound, "off-target effects" refer to interactions with cellular components other than its intended molecular targets. These unintended interactions can lead to undesired biological consequences, such as cytotoxicity in non-cancerous cells or the modulation of pathways unrelated to its anti-cancer activity. Minimizing these effects is crucial for developing a safe and effective therapeutic agent.
Q3: How can I be sure that the observed phenotype in my experiment is due to the on-target activity of this compound?
A3: Distinguishing on-target from off-target effects is a critical aspect of small molecule inhibitor studies. A multi-pronged approach is recommended:
-
Use of Structurally Unrelated Inhibitors: If another compound that inhibits the same target (e.g., a different NF-κB inhibitor) produces a similar phenotype, it strengthens the evidence for on-target activity.
-
Rescue Experiments: If possible, overexpressing a form of the target protein that is resistant to this compound should reverse the observed phenotype.
-
Dose-Response Relationship: A clear correlation between the concentration of this compound and the magnitude of the biological effect is indicative of on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its target protein inside the cell.
Q4: What are the known signaling pathways modulated by this compound?
A4: Multi-omics and functional analyses have revealed that this compound modulates several key signaling pathways in cancer cells, including:
-
NF-κB Signaling: this compound inhibits both canonical and non-canonical NF-κB pathways.
-
Unfolded Protein Response (UPR): this compound induces the UPR, leading to endoplasmic reticulum (ER) stress.
-
BCR Signaling: In the context of CLL, this compound has been shown to affect B-cell receptor (BCR) signaling.
-
Oxidative Stress and DNA Damage Pathways: this compound treatment has been associated with the modulation of these pathways.
-
Apoptosis: this compound induces programmed cell death.
Q5: What are some common challenges when working with small molecule inhibitors like this compound?
A5: Researchers may encounter several challenges, including:
-
Solubility Issues: Many small molecule inhibitors have poor aqueous solubility, which can affect their bioavailability in cell culture and in vivo.
-
Reproducibility: Inconsistent results between experiments can be a significant hurdle.
-
Cytotoxicity: Distinguishing between targeted anti-cancer effects and general cytotoxicity is crucial.
-
Off-Target Effects: As discussed, ensuring the observed effects are specific to the intended target is a primary concern.
Troubleshooting Guides
Problem 1: Poor Solubility of this compound in Aqueous Buffers
-
Possible Cause: this compound, like many small molecule inhibitors, may have low solubility in aqueous solutions, leading to precipitation and an inaccurate effective concentration.
-
Troubleshooting Steps:
-
Optimize Solvent: While DMSO is a common solvent for stock solutions, ensure the final concentration in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Test the solubility of this compound in buffers with slightly different pH values.
-
Use of Solubilizing Agents: Consider the use of excipients like cyclodextrins to improve solubility.
-
Sonication: Gentle sonication of the solution can help to dissolve precipitated compound.
-
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
-
Possible Cause: Variability in cell seeding density, passage number, or compound preparation can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent range of passage numbers and ensure a uniform seeding density across all wells.
-
Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same concentration of DMSO used for the highest this compound concentration) to account for any effects of the solvent.
-
Positive Control: Include a positive control (a compound known to induce cell death in your cell line) to ensure the assay is working correctly.
-
Problem 3: Weak or No Signal in Western Blot for Downstream Targets
-
Possible Cause: Issues with antibody quality, protein extraction, or transfer can lead to poor western blot results.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure your primary antibody is specific for the target protein and validated for western blotting.
-
Optimize Protein Extraction: Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target proteins.
-
Loading Amount: Load a sufficient amount of protein (typically 20-40 µg) per lane.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.
-
Incubation Times and Concentrations: Optimize the primary and secondary antibody concentrations and incubation times.
-
Problem 4: High Background in Flow Cytometry for Apoptosis Assays (e.g., Annexin V/PI)
-
Possible Cause: Non-specific antibody binding, cell clumps, or improper compensation can lead to high background signal.
-
Troubleshooting Steps:
-
Titrate Antibodies: Determine the optimal concentration of Annexin V and PI to minimize background staining.
-
Gentle Cell Handling: Avoid harsh pipetting or vortexing to prevent mechanical cell damage.
-
Use of Fc Block: If your cells express Fc receptors, use an Fc blocking reagent to prevent non-specific antibody binding.
-
Proper Compensation: Use single-stained controls to set up proper compensation and correct for spectral overlap between fluorochromes.
-
Debris Exclusion: Gate on your cell population of interest to exclude debris and cell aggregates from the analysis.
-
Data Presentation
Table 1: Example of this compound Dose-Response Data in CLL Cell Lines
| Cell Line | This compound IC50 (µM) |
| HG-3 (WT) | 1.5 ± 0.2 |
| HG-3 (Ibrutinib-Resistant) | 1.8 ± 0.3 |
| OSU-CLL (WT) | 2.1 ± 0.4 |
| OSU-CLL (Venetoclax-Resistant) | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example of Off-Target Kinase Profiling for this compound
| Kinase Target | % Inhibition at 10 µM this compound |
| IKKα | 85% |
| IKKβ | 92% |
| BTK | 15% |
| PI3K | 8% |
| ERK1 | 12% |
This table illustrates how data on the selectivity of this compound could be presented. The values are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control. Incubate for 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Apoptosis (Annexin V/PI) Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting this compound solubility issues.
Caption: Workflow for cell viability (MTS) assay.
Technical Support Center: Refining SpiD3 Delivery In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals working with the novel anti-cancer agent SpiD3 and its prodrug, SpiD3_AP, in vivo. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel spirocyclic dimer with potent preclinical anti-cancer properties, particularly against B-cell malignancies like chronic lymphocytic leukemia (CLL)[1][2]. It functions by targeting critical survival pathways in cancer cells. Its mechanism of action involves:
-
Inhibition of NF-κB Signaling: this compound covalently modifies NF-κB proteins, suppressing their pro-survival signaling independent of the tumor microenvironment[1][3].
-
Induction of the Unfolded Protein Response (UPR): this compound's structure can mimic misfolded proteins, leading to the accumulation of unfolded proteins. This activates the UPR, which, when futilely activated, triggers apoptosis and inhibits protein synthesis in cancer cells[1][3][4].
-
Induction of Ferroptosis: In drug-resistant CLL cells, this compound has been shown to modulate pathways related to ferroptosis, a form of iron-dependent cell death, highlighting its unique therapeutic potential[4][5].
Q2: Why is a prodrug (SpiD3_AP) used for in vivo studies?
A2: A prodrug of this compound, designated SpiD3_AP, was developed to improve the compound's stability in biological matrices for preclinical in vivo testing[6]. While this compound shows impressive anti-leukemic activity, its reactive α,β-unsaturated system can make it susceptible to degradation, resulting in a short half-life that is not ideal for systemic administration[1][6]. The prodrug strategy masks this reactive group, enhancing stability and half-life to allow for effective in vivo delivery and exposure[1][6].
Q3: What is the recommended vehicle and route of administration for SpiD3_AP in vivo?
A3: Based on preclinical studies in mouse models of CLL, the recommended route of administration is intravenous (IV) injection[1]. This was chosen after microsomal stability assays indicated that an oral delivery route would likely be inefficient due to a short half-life[1]. A successfully used vehicle formulation for IV administration in mice is: 50% PEG400, 10% DMSO, 40% sterile water [7].
Q4: What are the expected anti-tumor effects of this compound in vivo?
A4: In preclinical mouse models of advanced leukemia (Eµ-TCL1 mice), treatment with SpiD3_AP has been shown to significantly decrease tumor burden[1][2][6]. This compound and its prodrug have also demonstrated potent cytotoxic effects in patient-derived CLL samples and in cell lines that are resistant to standard-of-care therapies like ibrutinib[1][5].
Troubleshooting Guide
Problem 1: SpiD3_AP Formulation is Cloudy or Shows Precipitation
-
Potential Cause: Poor solubility or improper mixing of the vehicle components. This compound, as a small molecule, may have limited aqueous solubility.
-
Troubleshooting Steps:
-
Component Order: Ensure the formulation components are added in the correct order. First, dissolve the SpiD3_AP powder completely in DMSO. Second, add the PEG400 and mix thoroughly. Finally, add the sterile water dropwise while vortexing to prevent the compound from crashing out of solution.
-
Sonication: Use a bath sonicator on a low setting to gently aid dissolution if particulates are visible after mixing.
-
Fresh Preparation: Always prepare the formulation fresh before each injection. Do not store the final aqueous formulation for extended periods, as the compound may precipitate over time.
-
Vehicle Ratio: While the published ratio is 10% DMSO, 50% PEG400, and 40% water, you may test slight variations if solubility issues persist, ensuring the final concentrations of DMSO and PEG400 are within acceptable toxicity limits for your animal model.
-
Problem 2: Inconsistent or Lower-Than-Expected Efficacy in Animal Models
-
Potential Cause: Issues with compound stability, dosing accuracy, or experimental model variability.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the SpiD3_AP prodrug has been stored correctly (as per manufacturer's instructions, typically at -20°C or -80°C, protected from light) to prevent degradation.
-
Accurate Dosing: Verify the accuracy of your dose calculations and the calibration of your injection syringes. For intravenous injections, ensure the full dose is administered without leakage.
-
Pharmacokinetics: Be aware of the compound's half-life. The short half-life of the parent compound, this compound, necessitated the creation of the prodrug[1]. If efficacy is still low, the dosing schedule may need to be adjusted (e.g., more frequent administration) to maintain therapeutic concentrations.
-
Tumor Burden at Treatment Start: High variability in tumor burden between animals at the start of treatment can lead to inconsistent results. Ensure animals are properly randomized into treatment groups based on tumor size or biomarker levels before initiating dosing.
-
Problem 3: Observed Toxicity or Adverse Events in Animals
-
Potential Cause: Vehicle toxicity, off-target effects of the compound, or excessively high dosage.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives the vehicle only (e.g., 50% PEG400, 10% DMSO, 40% water) to distinguish between vehicle-related toxicity and compound-specific toxicity[7].
-
Dose-Response Study: If toxicity is observed, perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model. The published dose of 10 mg/kg in Eµ-TCL1 mice is a starting point, but this may need adjustment depending on the mouse strain and tumor model[7].
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur. Implement a clear endpoint protocol for humane euthanasia if severe toxicity is observed.
-
Route of Administration: Intravenous injections can sometimes cause acute adverse reactions. Ensure the injection is administered slowly and observe the animal for several minutes post-injection.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line Panel | IC₅₀ (µM, 72h Treatment) | Citation |
|---|---|---|
| HG-3 (CLL) | ~1-2 | |
| OSU-CLL (CLL) | ~2-3 | |
| Other B-cell Malignancies | Varies (refer to source) |
Data is approximate based on graphical representation in the cited source.
Table 2: In Vivo Pharmacokinetic and Dosing Information for this compound/SpiD3_AP
| Parameter | Value | Animal Model | Citation |
|---|---|---|---|
| This compound Half-life (Liver Microsomes) | Short | --- | [1] |
| SpiD3_AP Half-life (Liver Microsomes) | Improved vs. This compound | --- | [1][6] |
| Administration Route | Intravenous (IV) | Eµ-TCL1 Mice | [1][7] |
| Dosing Regimen | 10 mg/kg, once daily for 3 days | Eµ-TCL1 Mice | [7] |
| Vehicle | 50% PEG400, 10% DMSO, 40% Water | Eµ-TCL1 Mice |[7] |
Key Experimental Protocols
Protocol 1: Preparation of SpiD3_AP for In Vivo Administration
Objective: To prepare a 10 mg/kg dose of SpiD3_AP in a suitable vehicle for intravenous injection in mice.
Materials:
-
SpiD3_AP powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile water for injection
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the total volume of formulation needed based on the number of animals and a standard injection volume (e.g., 100 µL per 20g mouse). Prepare a slight overage (~10-20%).
-
Weigh the required amount of SpiD3_AP powder and place it in a sterile, light-protected microcentrifuge tube.
-
Add the required volume of DMSO to constitute 10% of the final volume. Vortex thoroughly until the SpiD3_AP powder is completely dissolved.
-
Add the required volume of PEG400 to constitute 50% of the final volume. Vortex until the solution is homogeneous.
-
Slowly add the required volume of sterile water (40% of the final volume) to the tube, preferably dropwise, while continuously vortexing. This is a critical step to prevent precipitation.
-
Visually inspect the final solution for any cloudiness or precipitates. If the solution is not clear, it should not be used.
-
Draw up the required dose into syringes for injection. This formulation should be used immediately after preparation.
Visualizations
Caption: this compound inhibits the NF-κB pathway and induces the Unfolded Protein Response (UPR), leading to apoptosis.
Caption: Experimental workflow for a typical in vivo efficacy study of SpiD3_AP in a mouse model.
Caption: A decision tree for troubleshooting common issues in this compound in vivo experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PrimoVeNde [librarysearch.library.utoronto.ca]
- 4. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interpreting SpiD3 RNA Sequencing Data: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for interpreting RNA sequencing data from experiments involving the novel spirocyclic dimer, SpiD3. The content is designed to address specific issues that may arise during data analysis and experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound RNA sequencing data.
| Issue | Potential Cause | Recommended Solution |
| High variability between biological replicates | Biological variance in response to this compound. Inconsistent experimental conditions (e.g., cell density, treatment duration). | Ensure consistent cell culture and treatment protocols. Increase the number of biological replicates to improve statistical power.[1][2] Perform Principal Component Analysis (PCA) to identify outlier samples.[3] |
| Unexpectedly low number of differentially expressed genes (DEGs) | Suboptimal concentration of this compound or insufficient treatment time. Low sequencing depth.[4] High biological variability masking true differential expression. | Perform a dose-response and time-course experiment to optimize this compound treatment conditions. For gene-level expression, a recommended sequencing depth is 10-20 million paired-end reads.[5] Ensure high-quality RNA (RIN > 8) is used for library preparation.[5] |
| Discrepancy between RNA-seq data and qPCR validation | Differences in the specific transcripts targeted by qPCR primers versus those quantified by RNA-seq. Low gene expression levels can be difficult to accurately quantify with both methods.[6] Potential for off-target effects of this compound not captured by qPCR of specific genes. | Carefully design qPCR primers to target the same exons as the RNA-seq analysis pipeline. Select highly expressed and significantly altered genes for initial validation.[6] Use multiple housekeeping genes for qPCR normalization. |
| Pathway analysis does not show expected enrichment of NFκB signaling or UPR pathways | Incorrect gene set databases used for enrichment analysis. Insufficient number of DEGs to reach statistical significance in pathway analysis. The effects of this compound may be more subtle on some genes within these pathways. | Use multiple and up-to-date pathway databases (e.g., KEGG, GO, Reactome). Lower the p-value cutoff for DEG selection to include more genes in the pathway analysis, but be mindful of false positives. Examine the expression of key individual genes within the NFκB and UPR pathways.[7][8][9][10][11] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the interpretation of this compound RNA-seq data.
1. What are the primary signaling pathways modulated by this compound in Chronic Lymphocytic Leukemia (CLL)?
Multi-omics analyses have revealed that this compound significantly impacts several key pathways crucial for CLL cell survival and proliferation. The most prominently modulated pathways include:
-
NFκB Signaling: this compound inhibits this pathway, which is critical for CLL cell survival.[7][8][9][10]
-
Unfolded Protein Response (UPR): this compound induces the UPR, leading to an accumulation of misfolded proteins and subsequent inhibition of global protein synthesis.[7][8][9][10][11]
-
B-Cell Receptor (BCR) Signaling: This pathway, which fuels CLL cell survival and growth, is also modulated by this compound.[7][10][11]
-
Proliferative Pathways: In ibrutinib-resistant CLL cells, this compound has been shown to reduce the activation of key proliferative pathways such as PRAS, ERK, and MYC.[7][9][10]
2. How does this compound affect gene expression in CLL cells?
RNA sequencing of CLL cell lines treated with this compound reveals significant changes in the transcriptional profile. Hierarchical clustering of differentially expressed genes typically shows distinct clusters of upregulated and downregulated genes. Gene Set Enrichment Analysis (GSEA) of these DEGs confirms the enrichment of pathways related to BCR signaling, NFκB signaling, and the unfolded protein response.[8]
3. What is the expected outcome of this compound treatment on global protein synthesis?
A significant consequence of this compound-induced UPR is the inhibition of global protein synthesis in CLL cells.[7][10][11] This can be observed through techniques like puromycin-based assays that measure nascent protein synthesis.
4. Can this compound be effective in cases of resistance to standard CLL therapies?
Yes, preclinical studies have shown that this compound retains its anti-leukemic effects in ibrutinib-resistant CLL cells.[7][9][10] This suggests that this compound's mechanism of action can overcome common resistance mechanisms.
Experimental Protocols
RNA Sequencing of this compound-Treated CLL Cells
This protocol outlines the key steps for performing RNA sequencing on Chronic Lymphocytic Leukemia (CLL) cells treated with this compound.
1. Cell Culture and Treatment:
- Culture OSU-CLL cells or patient-derived CLL cells in appropriate media.
- Treat cells with the desired concentrations of this compound (e.g., 1 µM, 2 µM) or a DMSO vehicle control for a specified duration (e.g., 4 hours).[8]
- Ensure a sufficient number of biological replicates (n=3 or more) for each treatment condition.[1]
2. RNA Isolation:
- Harvest cells and isolate total RNA using a standard commercially available kit.
- Assess RNA quality and integrity using a Bioanalyzer or similar instrument. A high RNA Integrity Number (RIN) of >8 is recommended.[5]
3. Library Preparation and Sequencing:
- Prepare RNA sequencing libraries from the isolated RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.[12]
- Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina). A sequencing depth of 10-20 million reads per sample is generally sufficient for differential gene expression analysis.[5]
4. Data Analysis:
- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Alignment: Align the reads to a reference genome (e.g., human genome hg38).
- Quantification: Count the number of reads mapping to each gene.
- Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between this compound-treated and control samples. A false discovery rate (FDR) < 0.05 is a common cutoff for significance.[8][13]
- Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or other pathway analysis methods on the list of DEGs to identify enriched biological pathways.[8][9]
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits NFκB signaling and induces the UPR.
This compound RNA-Seq Experimental Workflow
Caption: Overview of the this compound RNA-seq experimental workflow.
Troubleshooting Logic for Unexpected Pathway Analysis Results
Caption: Logic for troubleshooting pathway analysis results.
References
- 1. RNA-seq Data: Challenges in and Recommendations for Experimental Design and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. biostate.ai [biostate.ai]
- 5. bioinformatics.ccr.cancer.gov [bioinformatics.ccr.cancer.gov]
- 6. Frequently Asked Questions on RNA-seq - CD Genomics [rna.cd-genomics.com]
- 7. "Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia S" by Alexandria Eiken, Audrey L. Smith et al. [digitalcommons.unmc.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
addressing inconsistencies in SpiD3 experimental results
SpiD3 Narrative Analysis Support Center
Welcome to the technical support center for the this compound (Spider-Man 3) narrative experiment. This resource is designed for researchers, scientists, and narrative development professionals to address and troubleshoot inconsistencies observed in the experimental results of the this compound cinematic project.
Frequently Asked Questions (FAQs)
Q1: What is the primary inconsistency observed in the foundational narrative concerning the demise of the subject's uncle, Ben Parker?
A1: A significant narrative inconsistency arises from the retconning of Uncle Ben's killer. The initial experiment, SpiD1, established that the subject, Peter Parker, allowed a robber to escape, who then proceeded to kill his uncle. This established a clear motivational causality for the subject's transformation into Spider-Man. However, this compound introduces a new variable, Flint Marko (Sandman), who is revealed to be the actual killer. This retroactive change can undermine the foundational motivational framework of the subject.[1][2][3] This alteration is introduced to create a personal conflict between Spider-Man and Sandman, but it complicates the subject's established origin story.[3]
Q2: Are there documented inconsistencies in the behavior and properties of the alien symbiote?
A2: Yes, significant inconsistencies are observed in the symbiote's interaction with the subject and its environment.
-
Suit Transformation: The symbiote is shown to cover and transform the subject's existing suit, yet later, both the original and the symbiote suits are seen separately in the subject's closet. When the subject removes the symbiote, the underlying suit is not present.[4][5] This suggests a lack of clear definition of whether the symbiote alters the existing suit or creates a new one.
-
Sentience and Knowledge Transfer: The symbiote, after bonding with Eddie Brock, appears to transfer knowledge about Sandman's daughter to him. However, the subject, Peter Parker, was not privy to this information, raising questions about the source of this knowledge.[6][7]
-
Weaknesses: The symbiote's vulnerability to sound is a key factor in its defeat. However, the subject's discovery of this weakness by coincidentally being near a church bell has been noted as a convenient plot device.[7]
Q3: What are the primary issues with the character arc of Harry Osborn?
A3: The character arc of Harry Osborn exhibits several inconsistencies, primarily related to his memory and motivations.
-
Amnesia: After a confrontation with Peter Parker, Harry suffers from amnesia, causing him to forget his vendetta.[8] The convenient timing and subsequent sudden recovery of his memories are narrative devices that have been flagged as problematic.
-
Motivation: Harry's motivation shifts throughout the narrative. Initially driven by the belief that Spider-Man killed his father, his actions and alliances change in ways that are not always clearly justified by the preceding events.[8][9] His eventual redemption and sacrifice, while a common narrative trope, is preceded by a series of fluctuating allegiances.
-
Spider-Sense Inconsistency: In his initial attack on Peter, Harry is able to get close to him without triggering Peter's "spidey-sense." This contradicts the established rules of this ability from previous experiments (films).[10]
Troubleshooting Guides
Troubleshooting Villain Overload and Narrative Cohesion
The this compound experiment introduced three primary antagonists: Sandman, Venom, and the New Goblin (Harry Osborn). This has been identified as a potential cause for narrative diffusion and a lack of focus.[11][12]
Data Presentation: Villain Profile Summary
| Villain | Origin | Core Motivation | Inconsistencies |
| Sandman (Flint Marko) | Particle accelerator accident.[1] | To save his terminally ill daughter. | His origin is a retcon of a key event from the first experiment.[2][3] His character arc vacillates between sympathetic and villainous without a clear throughline. |
| Venom (Eddie Brock) | Symbiote bonds with him after being rejected by Peter Parker. | Revenge against Peter Parker for ruining his career and personal life. | The inclusion of Venom was reportedly at the insistence of the funding body (Sony) rather than the lead researcher (Sam Raimi), leading to a rushed and underdeveloped character arc.[11] |
| New Goblin (Harry Osborn) | Utilizes his father's Goblin technology. | Revenge against Peter Parker/Spider-Man for his father's death. | Suffers from a convenient bout of amnesia and has a fluctuating character arc.[8][9] |
Experimental Protocol: Narrative Deconstruction and Analysis
To analyze the impact of multiple villains, a narrative deconstruction protocol is recommended:
-
Isolate each villain's narrative thread: Trace the sequence of events for each antagonist from introduction to resolution.
-
Identify points of intersection: Note where the villains' storylines converge and the impact on the primary subject, Peter Parker.
-
Assess narrative weight: Quantify the screen time and plot significance allocated to each villain.
-
Evaluate thematic coherence: Determine if the villains' motivations and actions contribute to a unified central theme or create thematic dissonance.
Visualizations
Diagram 1: this compound Character Conflict Web
Caption: A diagram illustrating the complex web of conflicts between the main characters in this compound.
Diagram 2: Harry Osborn's Motivational Pathway
Caption: A workflow diagram illustrating the inconsistent motivational pathway of Harry Osborn.
Diagram 3: Symbiote Suit Logic Flow
Caption: A logical flow diagram highlighting the inconsistencies in the Symbiote suit's properties.
References
- 1. cbr.com [cbr.com]
- 2. screenrant.com [screenrant.com]
- 3. screenrant.com [screenrant.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. The Plot Holes in Spider-Man 3 | The SuperHeroHype Forums [forums.superherohype.com]
- 7. Poll count: Did Spiderman 3 have too many plotholes? | The SuperHeroHype Forums [forums.superherohype.com]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. 9 Behind the Scenes Stories About Spider-Man 3 and Why It Failed [trending.ranker.com]
- 12. chrichtonsworld.com | Honest film reviews: Review Spider-Man 3 (2007): Flawed but does deliver on many fronts! [chrichtonsworld.com]
SpiD3 Technical Support Center: Stability and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of SpiD3 in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful and reproducible use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: It is recommended to prepare concentrated stock solutions of this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1] For long-term storage, aliquots of the stock solution should be kept at -80°C, which has been shown to be stable for up to 6 months.[2] For short-term storage, -20°C is suitable for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots.[2]
Q2: My this compound solution is precipitating when I dilute it in my aqueous experimental buffer. What is causing this and how can I prevent it?
A2: This is a common issue known as solvent-shifting precipitation, which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is diluted into an aqueous buffer where it has low solubility. To prevent this, ensure the final concentration of DMSO in your aqueous solution is kept low, ideally below 0.5% (v/v), though the tolerance can be cell-line specific.[1] It is also recommended to add the this compound stock solution to the pre-warmed aqueous buffer with vigorous mixing to promote rapid dispersion.[3] Performing serial dilutions in the aqueous buffer instead of a single large dilution can also help maintain solubility.
Q3: How stable is this compound in aqueous solutions like PBS or cell culture media?
Q4: What is the known metabolic stability of this compound?
A4: In vitro studies have shown that this compound has a short half-life in liver microsomes, indicating that it is susceptible to metabolic degradation. To address this for in vivo studies, a prodrug version, SpiD3_AP, was developed which exhibits an improved metabolic half-life.
Q5: Can this compound react with components in my cell culture medium?
A5: this compound contains an α,β-unsaturated Michael acceptor which can react with nucleophiles.[5] While specific reactions with all media components have not been detailed, it is known to covalently bind to cysteine residues in proteins.[6] Therefore, interactions with proteins present in serum-supplemented media are possible. When working with serum-free media, the potential for precipitation may be higher due to the absence of proteins that can help solubilize hydrophobic compounds.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | - Final concentration of this compound is too high. - Final concentration of DMSO is too high. - Inadequate mixing during dilution. | - Lower the final working concentration of this compound. - Prepare a more concentrated stock solution to minimize the volume of DMSO added to the aqueous buffer (keep final DMSO concentration <0.5%).[1] - Add the DMSO stock to pre-warmed (37°C) aqueous buffer with vigorous vortexing or pipetting.[3] - Perform serial dilutions. |
| Cloudy or turbid solution over time in the incubator | - Temperature shift affecting solubility. - Change in media pH due to CO2 levels. - Evaporation of media leading to increased concentration. - Degradation of this compound into less soluble products. | - Pre-warm the media to 37°C before adding this compound.[3] - Ensure your media is properly buffered for the incubator's CO2 concentration. - Maintain proper humidity in the incubator and ensure culture flasks are sealed or capped appropriately. - Prepare fresh working solutions immediately before each experiment. |
| Inconsistent or weaker than expected biological activity | - Degradation of this compound in stock or working solution. - Precipitation of this compound, leading to a lower effective concentration. - Reactivity with media components. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at the recommended temperature.[2] - Visually inspect your working solution for any signs of precipitation before adding it to your experiment. - Consider using serum-free media if interactions with serum proteins are a concern, but be mindful of the increased risk of precipitation. |
Quantitative Data Summary
Table 1: Storage Stability of this compound Stock Solutions in DMSO [2]
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 2: In Vitro Metabolic Stability of this compound
| System | Stability Metric | Value |
| Liver Microsomes | Half-life (T1/2) | Short |
Note: A prodrug, SpiD3_AP, was developed to improve the metabolic half-life for in vivo applications.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
Visually confirm that there is no undissolved material.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of this compound stock solution needed. Ensure the final DMSO concentration will be below 0.5%.
-
In a sterile conical tube, add the required volume of this compound stock solution to the pre-warmed cell culture media.
-
Immediately after adding the stock solution, vortex the tube gently or pipette up and down to ensure rapid and thorough mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the working solution for any signs of precipitation or cloudiness before adding it to your cells.
-
Use the freshly prepared working solution immediately. Do not store this compound in aqueous solutions.
-
Visualizations
Caption: Workflow for the preparation and use of this compound with troubleshooting steps.
Caption: Key factors influencing the stability of this compound in experimental settings.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Anti-Tumor Effects of SpiD3: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel anti-tumor agent SpiD3 with established therapies, focusing on its efficacy in Chronic Lymphocytic Leukemia (CLL), including drug-resistant models. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a therapeutic candidate.
Executive Summary
This compound is a novel spirocyclic dimer that has demonstrated potent anti-cancer properties, particularly in preclinical models of CLL.[1][2] Its unique mechanism of action, which involves the induction of the Unfolded Protein Response (UPR), generation of Reactive Oxygen Species (ROS), and inhibition of the NF-κB signaling pathway, sets it apart from current standard-of-care treatments like ibrutinib and venetoclax.[1][3] Notably, this compound retains its cytotoxic effects in CLL cells that have developed resistance to these frontline therapies, addressing a critical unmet need in CLL management.[1][4]
Comparative In Vitro Efficacy
This compound has shown significant cytotoxic activity against a panel of B-cell malignancy cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below. It is important to note that the IC50 values for ibrutinib and venetoclax are sourced from separate studies and are provided for contextual comparison; direct head-to-head studies under identical experimental conditions are needed for a definitive comparison.
| Cell Line | This compound IC50 (µM) | Ibrutinib IC50 (µM) | Venetoclax IC50 (nM) | Drug Resistance Status |
| HG-3 (CLL) | ~1.0[5] | Not directly compared | Not directly compared | Sensitive |
| OSU-CLL (CLL) | ~1.0[5] | Not directly compared | Not directly compared | Sensitive |
| OSU-CLL (Venetoclax-Resistant) | ~1.0[5] | Not applicable | >22[5] | Venetoclax Resistant |
| HG-3 (Ibrutinib-Resistant) | Effective (specific IC50 not provided)[1] | Ineffective[1] | Not applicable | Ibrutinib Resistant |
Mechanism of Action: A Multi-Faceted Approach
This compound's anti-tumor activity stems from its ability to induce multiple cell death pathways, a key advantage in overcoming the resistance mechanisms that often plague targeted therapies.
Key Signaling Pathways Affected by this compound:
-
NF-κB Pathway Inhibition: this compound covalently modifies and inhibits key proteins in the NF-κB signaling pathway, such as p65 and IKKβ.[2][3] This is significant as NF-κB is a central driver of CLL cell survival and proliferation.[1]
-
Unfolded Protein Response (UPR) Induction: this compound causes an accumulation of unfolded proteins, leading to overwhelming endoplasmic reticulum (ER) stress and triggering the UPR.[2][3] This sustained UPR activation ultimately leads to apoptosis.
-
Reactive Oxygen Species (ROS) Generation: The compound induces the production of cytotoxic ROS, contributing to oxidative stress and cell death.[1]
-
Ferroptosis Induction: Recent studies have shown that this compound can induce ferroptosis, an iron-dependent form of programmed cell death, in drug-resistant CLL cells.[1][4]
In Vivo Efficacy
Preclinical studies using the Eµ-TCL1 mouse model of CLL have demonstrated that this compound treatment leads to a notable reduction in leukemic burden.[2] While direct comparative quantitative data on tumor growth inhibition percentage against ibrutinib or venetoclax is not yet available, the efficacy of this compound in this aggressive and treatment-resistant animal model underscores its potential as a therapeutic agent.
Overcoming Drug Resistance
A key finding from preclinical studies is the ability of this compound to induce cytotoxicity in CLL cells that are resistant to both ibrutinib and venetoclax.[1] This suggests that this compound's mechanism of action can bypass the common resistance pathways that limit the long-term efficacy of current targeted therapies. For instance, this compound remains effective in venetoclax-resistant cells, which often upregulate anti-apoptotic proteins like MCL1 and BFL-1, by inducing PARP cleavage and reducing the expression of these survival proteins.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
-
Cell Plating: Seed CLL cells (e.g., HG-3, OSU-CLL) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treatment: Add serial dilutions of this compound, ibrutinib, or venetoclax to the wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat CLL cells with the compounds of interest for the desired time point (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting for NF-κB Pathway Proteins
-
Protein Extraction: Treat CLL cells with this compound for the indicated time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against NF-κB pathway proteins (e.g., p-p65, p65, p-IKKα/β, IKKα, IKKβ, IκBα) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Model of CLL
-
Cell Implantation: Engraft immunodeficient mice (e.g., NSG mice) with human CLL cells.
-
Tumor Growth and Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or a vehicle control according to the predetermined dosing schedule.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors and relevant tissues for further analysis (e.g., immunohistochemistry, Western blotting).
Conclusion
This compound presents a promising new therapeutic strategy for CLL, particularly for patients with relapsed or refractory disease. Its unique multi-modal mechanism of action, which includes the induction of UPR, ROS, and ferroptosis, along with the inhibition of the pro-survival NF-κB pathway, allows it to overcome resistance to current standard-of-care agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of CLL and other B-cell malignancies.
References
- 1. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to SpiD3 and Other NF-κB Inhibitors for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of SpiD3, a novel spirocyclic dimer with potent NF-κB inhibitory activity, against other known NF-κB inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway, particularly in the context of malignancies like Chronic Lymphocytic Leukemia (CLL).
Introduction to NF-κB Signaling and Its Therapeutic Inhibition
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is a hallmark of many chronic inflammatory diseases and various cancers, making it a prime target for therapeutic intervention.[2] The pathway can be activated through two major signaling cascades: the canonical and non-canonical pathways, which are triggered by distinct stimuli and result in the nuclear translocation of different NF-κB dimers to regulate gene expression.[1][3][4]
This compound is a novel, potent, preclinical anti-cancer agent that functions as an inhibitor of the NF-κB signaling pathway.[5][6][7] It is a spirocyclic dimer of its parent analog 19 and has demonstrated significant cytotoxicity in various cancer cell lines, including those resistant to current standard-of-care therapies.[5][8] This guide will compare the performance of this compound with other NF-κB inhibitors, supported by available experimental data.
Quantitative Performance Data
Table 1: Anti-proliferative Activity (IC50, µM) of this compound in B-Cell Malignancy Cell Lines after 72 hours of Treatment. [1][2][3][5]
| Cell Line | Disease Type | This compound IC50 (µM) |
| HG-3 | Chronic Lymphocytic Leukemia | ~0.5 - 1.0 |
| OSU-CLL | Chronic Lymphocytic Leukemia | ~0.5 - 1.0 |
| MEC-1 | Chronic Lymphocytic Leukemia | ~1.0 |
| MEC-2 | Chronic Lymphocytic Leukemia | ~1.5 |
Table 2: Anti-proliferative Activity (IC50, µM) of Other Inhibitors in CLL Cell Lines after 72 hours of Treatment. [4]
| Cell Line | Ibrutinib (BTK Inhibitor) IC50 (µM) | Idelalisib (PI3Kδ Inhibitor) IC50 (µM) |
| HG-3 | ~1.0 | >10 |
| OSU-CLL | ~1.0 | ~2.5 |
Note: Ibrutinib and Idelalisib are not direct NF-κB inhibitors but are included for context as they are clinically relevant drugs for CLL that act on pathways upstream of NF-κB.
Qualitative Comparison of this compound with Other NF-κB Inhibitors
While direct quantitative comparisons are limited, qualitative data from published studies highlight key differences between this compound and other well-known NF-κB inhibitors like TPCA-1 and BAY 11-7082.
This compound vs. TPCA-1
A significant advantage of this compound over the IKKβ inhibitor TPCA-1 is its broader mechanism of action and improved safety profile.
-
Mechanism of Action: this compound has been shown to inhibit both the canonical (p65-mediated) and non-canonical (RelB-mediated) NF-κB pathways .[6] In contrast, TPCA-1 is a selective inhibitor of IKKβ and primarily blocks the canonical pathway.[6] This broader activity of this compound may be advantageous in cancers where both pathways contribute to survival and proliferation.
-
Cytotoxicity to Healthy Cells: Studies have shown that while TPCA-1 is cytotoxic to healthy donor lymphocytes, This compound spares these non-malignant cells .[5][6] This suggests a potentially wider therapeutic window for this compound.
This compound vs. BAY 11-7082
BAY 11-7082 is another widely used experimental NF-κB inhibitor that irreversibly inhibits the phosphorylation of IκBα.
-
Mechanism of Action: Similar to TPCA-1, BAY 11-7082 primarily targets the canonical NF-κB pathway by preventing the degradation of IκBα.[9][10] this compound's dual inhibition of both pathways represents a key mechanistic difference.
-
Off-Target Effects: BAY 11-7082 has been reported to have off-target effects, including the inhibition of other kinases and effects on cellular processes independent of NF-κB. The specificity profile of this compound is still under investigation, but its novel chemical structure may offer a different off-target profile.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathways
The following diagram illustrates the canonical and non-canonical NF-κB signaling pathways and highlights the points of inhibition for this compound, TPCA-1, and BAY 11-7082.
Caption: NF-κB signaling pathways and points of inhibitor action.
Experimental Workflow: Cell Viability (MTS) Assay
The following diagram outlines the typical workflow for assessing cell viability using an MTS assay, a common method for determining the cytotoxic effects of inhibitors.
Caption: Workflow for a typical MTS cell viability assay.
Experimental Workflow: NF-κB Luciferase Reporter Assay
This diagram illustrates the workflow for a luciferase reporter assay to quantify NF-κB transcriptional activity.
Caption: Workflow for an NF-κB luciferase reporter assay.
Detailed Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from standard procedures for assessing cell proliferation and cytotoxicity.[1][5]
-
Cell Seeding: Seed malignant B-cell lines (e.g., HG-3, OSU-CLL) at a density of 20,000-80,000 cells/well in a 96-well plate.
-
Inhibitor Treatment: Add varying concentrations of this compound or other inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
NF-κB Luciferase Reporter Assay
This protocol is a generalized procedure for measuring NF-κB transcriptional activity.[9][10][11]
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or other NF-κB inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in inhibitor-treated cells to that in stimulated, untreated cells.
Conclusion
This compound presents itself as a promising NF-κB inhibitor with a unique mechanism of action that distinguishes it from other known inhibitors. Its ability to target both canonical and non-canonical NF-κB pathways, coupled with a favorable safety profile in preclinical models, suggests its potential as a valuable therapeutic agent, particularly in the context of cancers like CLL that are dependent on NF-κB signaling for survival and resistance to therapy.[5][6] Further head-to-head quantitative studies are warranted to fully elucidate its potency and selectivity relative to other NF-κB inhibitors. This guide provides a foundational understanding for researchers to build upon as they explore the potential of this compound in their own investigations.
References
- 1. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Novel Triple-Action Inhibitor Targeting B-Cell Receptor Signaling and BRD4 Demonstrates Preclinical Activity in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Preclinical activity of a novel multi-axis inhibitor in aggressive and indolent B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
SpiD3 vs. Ibrutinib in CLL Treatment: A Comparative Guide for Researchers
In the evolving landscape of Chronic Lymphocytic Leukemia (CLL) therapeutics, the emergence of novel agents targeting distinct cellular pathways offers new hope for patients, particularly those with relapsed or refractory disease. This guide provides a detailed, objective comparison of SpiD3, a novel preclinical compound, and ibrutinib, an established first-in-class Bruton's tyrosine kinase (BTK) inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental data supporting these findings.
At a Glance: Key Differences
| Feature | This compound | Ibrutinib |
| Target(s) | NF-κB Signaling Pathway, Unfolded Protein Response (UPR) | Bruton's Tyrosine Kinase (BTK) |
| Mechanism | Induces protein aggregation, activates UPR, inhibits NF-κB | Covalently binds to C481 in BTK, inhibiting B-cell receptor signaling |
| Development Stage | Preclinical | Clinically Approved |
| Key Advantage | Active in ibrutinib-resistant models | Proven clinical efficacy and long-term data |
| Reported Resistance | Not yet clinically evaluated | Mutations in BTK (e.g., C481S) and PLCG2 |
Mechanism of Action: Divergent Pathways to Apoptosis
Ibrutinib and this compound induce apoptosis in CLL cells through fundamentally different mechanisms. Ibrutinib targets the B-cell receptor (BCR) signaling pathway, a key driver of CLL cell proliferation and survival, while this compound exploits intrinsic cellular stress responses.
Ibrutinib: Targeting the B-Cell Receptor Pathway
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the BCR signaling cascade.[2][3] By covalently binding to the cysteine-481 residue in the BTK active site, ibrutinib effectively blocks downstream signaling, leading to the inhibition of CLL cell proliferation, survival, adhesion, and migration.[4][5] This disruption of the BCR pathway is the cornerstone of its therapeutic effect in CLL and other B-cell malignancies.[3]
This compound: A Multi-pronged Attack on CLL Survival
This compound, a novel spirocyclic dimer, demonstrates a distinct and multifactorial mechanism of action.[6] It potently inhibits the NF-κB signaling pathway, which is crucial for the survival of CLL cells.[7][8] This inhibition occurs independently of the tumor microenvironment stimuli.[7][8] Furthermore, this compound induces the unfolded protein response (UPR) by causing an accumulation of unfolded proteins, leading to significant endoplasmic reticulum stress and subsequent apoptosis.[7][9] This dual mechanism of targeting both NF-κB and the UPR makes this compound a promising agent, particularly in the context of resistance to BCR signaling inhibitors.[9]
Efficacy Data: Preclinical Promise vs. Clinical Reality
A direct comparison of efficacy is challenging due to the different developmental stages of this compound and ibrutinib. However, the available data provides valuable insights into their respective strengths.
Ibrutinib: Clinical Efficacy in CLL
Ibrutinib has demonstrated significant efficacy in numerous clinical trials, leading to its approval as a frontline and subsequent therapy for CLL.
| Trial Phase | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Citation(s) |
| Phase 3 (RESONATE-2) | Treatment-naïve, ≥65 years | 86% | 84% lower risk of progression or death vs. chlorambucil | [10] |
| Phase 3 | Previously treated CLL/SLL | 90% | 78% lower risk of progression or death vs. ofatumumab | [10] |
| Real-World (BiRD study) | Treatment-naïve or R/R | 90.0% (at 3 years) | Median PFS of 38.3 months | [11] |
| Phase 2 (del17p) | Relapsed/Refractory | 64% | 24-month PFS of 63% | [12] |
| Phase 2 (del17p) | Treatment-naïve | 97% | 24-month PFS of 82% | [12] |
This compound: Preclinical Efficacy, Especially in Resistant CLL
This compound has shown potent anti-leukemic activity in preclinical models of CLL, including those resistant to ibrutinib.
| Experimental Model | Key Findings | Citation(s) |
| CLL Cell Lines (HG-3, OSU-CLL) | IC50 values below 1 μM.[13] | [8][13] |
| Ibrutinib-Resistant CLL Cells | Retained potent cytotoxic effects, reduced activation of key proliferative pathways (PRAS, ERK, MYC).[7][8] | [7][8][14] |
| Patient-Derived CLL Cells | Strong synergy observed with ibrutinib.[7] | [7] |
| Eµ-TCL1 Mouse Model | Reduced tumor burden in this compound-treated mice with advanced leukemia.[7][8] | [7][8] |
| Venetoclax-Resistant OSUCLL cells | This compound elicited robust cytotoxicity with an IC50 of ~1 μM.[13] | [13] |
The Challenge of Ibrutinib Resistance and the Potential of this compound
A major clinical challenge with ibrutinib is the development of resistance, most commonly through mutations in the BTK gene at the C481 binding site (e.g., C481S).[15][16][17] These mutations prevent the covalent binding of ibrutinib, rendering it ineffective.[17] Activation of alternative survival pathways, such as the PI3K-AKT pathway, can also contribute to resistance.[15]
This compound's unique mechanism of action, which is independent of BTK, makes it a promising candidate for overcoming ibrutinib resistance.[7][8] Preclinical studies have demonstrated that this compound retains its efficacy in ibrutinib-resistant CLL cell lines.[7][8][14] By targeting fundamental cellular processes like NF-κB signaling and the UPR, this compound may be able to bypass the resistance mechanisms that plague BTK inhibitors.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate this compound and ibrutinib.
Cell Viability (MTS) Assay
This assay is used to determine the cytotoxic effects of the compounds on CLL cells.
-
Cell Culture: CLL cell lines (e.g., HG-3, OSU-CLL) are maintained in RPMI-1640 media supplemented with 10% fetal bovine serum and penicillin/streptomycin.[18]
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, ibrutinib, or a vehicle control (DMSO) for 72 hours.[8]
-
MTS Reagent: After the incubation period, MTS reagent is added to each well and incubated for a specified time.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Immunoblotting
This technique is used to detect and quantify specific proteins to understand the molecular effects of the drugs.
-
Protein Extraction: CLL cells are treated with this compound, ibrutinib, or vehicle for a specified time (e.g., 4 hours).[6] Cells are then lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-BTK, total BTK, PARP, p65, MYC).[6][19] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
In Vivo Mouse Model (Eµ-TCL1)
This transgenic mouse model spontaneously develops a CLL-like disease and is used to evaluate the in vivo efficacy of therapeutic agents.
-
Animal Model: Eµ-TCL1 transgenic mice are used.
-
Disease Induction: Leukemia is allowed to develop in the mice.
-
Treatment: Mice with advanced leukemia are treated with this compound or a vehicle control.[7][8]
-
Monitoring: Tumor burden is monitored over time by measuring lymphocyte counts in peripheral blood and assessing spleen and lymph node size.
-
Endpoint: At the end of the study, tissues are collected for further analysis (e.g., histology, flow cytometry).
Future Directions and Conclusion
Ibrutinib has revolutionized the treatment of CLL, offering a highly effective oral therapy that has significantly improved patient outcomes.[20][21] However, the emergence of resistance highlights the need for novel therapeutic strategies.[15][22]
This compound, with its unique mechanism of action targeting NF-κB and the UPR, represents a promising new approach to CLL therapy.[7][9] Its potent preclinical activity, particularly in ibrutinib-resistant models, suggests that it could have a significant clinical impact, potentially as a single agent in relapsed/refractory settings or in combination with other targeted therapies.[7][14]
Further preclinical development of this compound is warranted to fully elucidate its safety and efficacy profile before it can be considered for clinical trials. The data generated from such studies will be crucial in determining the future role of this novel agent in the management of CLL. For drug development professionals, this compound represents an exciting opportunity to address the unmet need of ibrutinib-resistant CLL.
References
- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 2. youtube.com [youtube.com]
- 3. targetedonc.com [targetedonc.com]
- 4. imbruvicahcp.com [imbruvicahcp.com]
- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 6. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IMBRUVICA® for CLL/SLL | IMBRUVICA® (ibrutinib) [imbruvica.com]
- 11. onclive.com [onclive.com]
- 12. Efficacy of Ibrutinib-Based Regimen in Chronic Lymphocytic Leukemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunogenic Cell Death Traits Emitted from Chronic Lymphocytic Leukemia Cells Following Treatment with a Novel Anti-Cancer Agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - Table S2 from Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 20. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. Mechanisms of ibrutinib resistance in chronic lymphocytic leukaemia and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SpiD3 and SpiD7 in Cancer Therapy
A Detailed Guide for Researchers and Drug Development Professionals
Spirocyclic dimers (SpiDs) are an emerging class of anti-cancer agents, with SpiD3 and SpiD7 being two prominent analogs. Both compounds have demonstrated potential in preclinical studies, primarily by inducing the Unfolded Protein Response (UPR) and inhibiting critical cancer survival pathways. This guide provides a comprehensive comparative analysis of this compound and SpiD7, presenting key experimental data, detailed protocols, and visualizations of their mechanisms of action to aid researchers and drug development professionals in their work.
Performance and Cytotoxicity: A Quantitative Comparison
Experimental data has shown that while both this compound and SpiD7 exhibit anti-proliferative properties, this compound is notably more potent in certain cancer cell lines. A key study directly compared the effects of a monomer analog (analog 19), this compound (a dimer with a 3-carbon linker), and SpiD7 (a dimer with a 7-carbon linker) in Chronic Lymphocytic Leukemia (CLL) cell lines.[1][2][3][4]
| Cell Line | Compound | IC50 (µmol/L) | Potency Comparison |
| HG-3 | This compound | ~0.5[1] | ~10-fold more potent than SpiD7 and analog 19[1][2] |
| SpiD7 | Not explicitly stated, but less potent than this compound[1][2] | ||
| Analog 19 | Not explicitly stated, but less potent than this compound[1][2] | ||
| OSU-CLL | This compound | Not explicitly stated, but more potent than SpiD7 and analog 19 | ~5-fold more potent than SpiD7 and analog 19[1][2] |
| SpiD7 | Not explicitly stated, but less potent than this compound[1][2] | ||
| Analog 19 | Not explicitly stated, but less potent than this compound[1][2] | ||
| MEC1 & MEC2 (TP53 mutant) | This compound | 0.5[1] | |
| Mantle Cell Lymphoma, Double-Hit/Triple-Hit Lymphoma B cells | This compound | < 0.9[1] | |
| Pfeiffer Lymphoma B-cell | This compound | ~1.3[2] |
Table 1: Comparative antiproliferative activity of this compound and SpiD7 in various B-cell malignancy cell lines. IC50 values were determined by MTS assay after 72 hours of treatment.[1][2][3][4]
The enhanced potency of this compound, attributed to its shorter carbon linker, led to its selection for further in-depth studies.[5] this compound has also demonstrated efficacy in ibrutinib-resistant CLL cells, highlighting its potential for treating relapsed or refractory diseases.[3][5][6]
Mechanism of Action: Targeting Cancer Vulnerabilities
Both this compound and SpiD7 function by inducing the Unfolded Protein Response (UPR), a cellular stress response pathway.[2][3][5][6][7] Cancer cells, with their high rate of protein synthesis, have a higher basal level of UPR, making them more susceptible to agents that exacerbate this stress.[2][5][7] SpiDs achieve this by covalently modifying surface-exposed cysteine (SEC) residues on cellular proteins, mimicking misfolded proteins and thereby activating the UPR.[5][7]
This activation leads to several downstream effects, including:
-
Inhibition of Protein Synthesis: Both this compound and SpiD7 can hinder global protein translation.[2][3] this compound has been shown to impair cap-dependent protein translation by inhibiting the assembly of the eIF4F complex.[1]
-
Induction of Apoptosis: Sustained UPR activation ultimately triggers programmed cell death (apoptosis) in cancer cells.[2][7] SpiD7 was found to selectively induce caspase-mediated apoptosis in cancer cells, while normal cells could adapt to the stress.[7][8]
-
NF-κB Signaling Inhibition: SpiDs can covalently modify NF-κB proteins like p65 and IKKβ, inhibiting this critical survival pathway in cancer cells.[2][5]
-
Modulation of Other Pathways: this compound has been shown to modulate various other pathways, including those related to oxidative stress, ferroptosis, and MAPK signaling.[9]
The following diagram illustrates the proposed signaling pathway for SpiD-induced UPR and apoptosis.
References
- 1. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Spirocyclic dimer SpiD7 activates the unfolded protein response to selectively inhibit growth and induce apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
SpiD3: A Novel Inducer of the Unfolded Protein Response Pathway with Potent Anti-Leukemic Effects
A Comparative Analysis of SpiD3's Mechanism and Efficacy in Chronic Lymphocytic Leukemia
For Immediate Release
Researchers and drug development professionals are continually seeking novel therapeutic agents that can overcome resistance to standard-of-care treatments in hematological malignancies. This compound, a novel spirocyclic dimer, has emerged as a potent inducer of the Unfolded Protein Response (UPR) pathway, demonstrating significant preclinical anti-tumor effects in chronic lymphocytic leukemia (CLL), including in models resistant to the BTK inhibitor ibrutinib.[1][2][3] This guide provides a comprehensive comparison of this compound's effects on the UPR pathway with other known UPR modulators, supported by experimental data and detailed protocols for key assays.
This compound's Potent Induction of the Unfolded Protein Response
This compound exerts its cytotoxic effects in CLL cells by inducing the accumulation of unfolded proteins, which in turn triggers overwhelming and sustained activation of the UPR.[1][2] This cellular stress response, when pushed beyond its adaptive capacity, leads to programmed cell death (apoptosis). Evidence suggests that this compound activates all three canonical branches of the UPR signaling pathway.[4]
The mechanism of this compound involves the covalent modification of surface-exposed cysteine residues on cellular proteins, leading to an accumulation of misfolded proteins and thereby initiating the UPR.[5] This is in contrast to other UPR inducers like thapsigargin, which acts by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.
Comparative Efficacy of this compound in UPR Induction
Experimental data demonstrates that this compound is a potent inducer of the UPR, comparable to the well-established UPR agonist, thapsigargin.
| Compound | Cell Lines | Concentration | Fold Change in Unfolded Proteins (TPE-NMI MFI) | Key UPR Markers Induced |
| This compound | HG-3, OSU-CLL | 5-10 µM | Dose-dependent increase | p-PERK, p-eIF2α, ATF4, CHOP, XBP1s |
| Thapsigargin | HG-3, OSU-CLL | 10 µM | Significant increase | p-PERK, p-eIF2α, ATF4, CHOP, XBP1s |
| Ibrutinib | OSU-CLL | 1 µM | No significant UPR induction | - |
MFI: Median Fluorescent Intensity. Data is a summary from findings in Eiken et al. (2024).
Notably, this compound retains its potent anti-leukemic effects in ibrutinib-resistant CLL cells, highlighting its potential as a therapeutic option for patients who have developed resistance to current therapies.[1][2][3]
Comparison with Other Covalent UPR-Modulating Agents
While this compound induces the UPR through the accumulation of unfolded proteins, other covalent inhibitors, such as proteasome inhibitors, achieve a similar outcome through a different mechanism.
| Compound | Mechanism of Action | Effect on UPR in CLL |
| This compound | Covalently modifies surface-exposed cysteines, leading to unfolded protein accumulation. | Potent induction of all three UPR branches (PERK, IRE1α, ATF6). |
| Bortezomib | Reversible covalent inhibitor of the 26S proteasome. | Induces terminal UPR by blocking the degradation of misfolded proteins, leading to their accumulation.[6][7] |
| Carfilzomib | Irreversible covalent inhibitor of the 26S proteasome. | Triggers ER stress and activates the UPR, leading to apoptosis.[5][8][9][10] |
| Celastrol | Covalent inhibitor of the ER chaperone GRP78. | Reduces ER stress by diminishing the chaperone activity of GRP78.[11][12][13][14][15] |
This compound's unique mechanism of directly causing protein unfolding offers a distinct approach to UPR induction compared to the proteasome inhibitors that block the removal of already misfolded proteins.
Visualizing this compound's Impact on the UPR Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carfilzomib triggers cell death in chronic lymphocytic leukemia by inducing proapoptotic and endoplasmic reticulum stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carfilzomib Triggers Cell Death in Chronic Lymphocytic Leukemia by Inducing Proapoptotic and Endoplasmic Reticulum Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice | eLife [elifesciences.org]
- 12. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of SpiD3 Cytotoxicity in Patient-Derived Malignancies
An Objective Guide for Researchers and Drug Development Professionals
The novel spirocyclic dimer, SpiD3, has demonstrated significant preclinical anti-cancer properties, particularly in hematological malignancies such as Chronic Lymphocytic Leukemia (CLL). This guide provides a comprehensive validation of this compound's cytotoxicity, with a focus on its performance in patient-derived samples, offering a direct comparison with established therapeutic agents.
Mechanism of Action: A Dual Assault on Cancer Cell Survival
This compound exerts its cytotoxic effects through a multi-pronged mechanism that targets critical survival pathways in cancer cells. It has been shown to covalently modify and inhibit key proteins in the NF-κB signaling pathway, a central driver of CLL cell survival and proliferation.[1][2][3] Concurrently, this compound induces the Unfolded Protein Response (UPR) by causing an accumulation of misfolded proteins, leading to insurmountable endoplasmic reticulum (ER) stress.[1][2] This dual action culminates in increased oxidative stress, ferroptosis, and ultimately, programmed cell death (apoptosis).[4][5][6] This unique mechanism of action makes this compound a promising candidate for treating refractory or resistant cancers.
Comparative Cytotoxicity in Patient-Derived Samples
This compound has shown potent anti-leukemic effects in primary CLL cells derived from patients. Ex vivo studies demonstrate that this compound effectively reduces the viability and proliferation of these cells, even in samples resistant to standard-of-care therapies like ibrutinib and venetoclax.[4][5][6]
The following table summarizes the cytotoxic performance of this compound in comparison to other agents in relevant cellular models and patient-derived samples.
| Cell/Sample Type | Agent | Metric (IC50 or % Viability) | Reference(s) |
| Patient-Derived CLL Samples (n=11-15) | This compound | Significant decrease in viability at 0.125–2 µM | [1] |
| Ibrutinib | Used as a control, less effective in resistant samples | [1] | |
| Ibrutinib-Resistant (IR) HG-3 CLL Cell Line | This compound | Retains cytotoxic effects | [4][7] |
| Ibrutinib | Ineffective at decreasing key survival protein expression | [4][7] | |
| Venetoclax-Resistant (VR) OSU-CLL Cell Line | This compound | Robust anti-proliferative and pro-apoptotic effects (IC50 comparable to WT cells) | [8] |
| Venetoclax | Diminished or abolished cytotoxic effects | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assessment by MTS Assay
This protocol is used to measure cellular metabolic activity as an indicator of cell viability and proliferation.
-
Cell Plating: Seed patient-derived CLL cells (0.7 x 10⁶ cells/well) or CLL cell lines (20,000–80,000 cells/well) in a 96-well plate.
-
Compound Treatment: Treat cells with increasing concentrations of this compound or comparator agents (e.g., ibrutinib, venetoclax). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours (for patient-derived samples) or 72 hours (for cell lines) under appropriate cell culture conditions (e.g., 37°C, 5% CO₂). For patient samples, co-culture with CpG ODN 2006 (3.2 µM) can be used to stimulate proliferation.[1]
-
MTS Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (or equivalent MTS reagent) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viability. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or control compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9][10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Unfolded Protein Response (UPR) Induction Assay
This assay measures the accumulation of unfolded proteins, a key indicator of UPR activation.
-
Cell Treatment: Treat CLL cell lines or patient-derived samples with this compound or a known UPR inducer like thapsigargin for the desired time (e.g., 4-24 hours).[1]
-
Staining: Incubate the treated cells with a thiol-reactive fluorogenic probe, such as tetraphenylethene maleimide (TPE-NMI), which fluoresces upon binding to unfolded proteins.[1]
-
Live/Dead Discrimination: Add a viability dye (e.g., Helix NP NIR) to exclude dead cells from the analysis.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The median fluorescence intensity (MFI) of the TPE-NMI probe in the live cell population is measured.
-
Analysis: Calculate the fold change in MFI relative to the vehicle-treated control to quantify the level of UPR induction.
Visualizing this compound's Impact: Workflow and Signaling
To better illustrate the experimental process and the molecular mechanism of this compound, the following diagrams have been generated.
Caption: Experimental workflow for assessing this compound cytotoxicity in patient samples.
Caption: this compound signaling pathways leading to cancer cell death.
Conclusion
The available data strongly support the potent cytotoxic activity of this compound in patient-derived cancer samples, particularly in CLL. Its unique mechanism of action, which involves the dual inhibition of NF-κB signaling and induction of the UPR, allows it to overcome resistance to current targeted therapies. This positions this compound as a compelling candidate for further development, especially for patients with relapsed or refractory disease. The provided protocols and diagrams serve as a resource for researchers aiming to validate and expand upon these findings.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
SpiD3 Mechanism of Action: A Comparative Analysis for Drug Development Professionals
A deep dive into the novel anti-cancer agent SpiD3, cross-validating its unique mechanism of action against established therapies in Chronic Lymphocytic Leukemia (CLL), supported by experimental data.
Spirocyclic dimer this compound has emerged as a promising preclinical anti-cancer agent, demonstrating significant cytotoxicity in Chronic Lymphocytic Leukemia (CLL), including in cell lines resistant to current frontline therapies like ibrutinib and venetoclax. This guide provides a comparative analysis of this compound's mechanism of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-Pronged Attack on CLL
This compound exhibits a unique, multi-faceted mechanism of action that distinguishes it from other targeted therapies. Its core mechanism involves the inhibition of the NF-κB signaling pathway, a critical driver of CLL cell survival and proliferation.[1][2][3][4][5] Unlike BTK inhibitors such as ibrutinib, which target upstream components of the B-cell receptor (BCR) pathway, this compound appears to act more directly on NF-κB components.[1]
Furthermore, this compound induces the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum.[1][2][3][4][5][6] This leads to an inhibition of global protein synthesis and ultimately apoptosis.[1][2][3][4][5] this compound's ability to generate reactive oxygen species (ROS) and induce ferroptosis, a form of iron-dependent programmed cell death, further contributes to its potent anti-leukemic activity.[6]
The signaling pathways modulated by this compound are extensive and include:
-
MAPK signaling[6]
-
NRF2 pathway[6]
-
Ras/Raf/MAPK/ERK signaling[6]
-
WNT/β-catenin signaling[6]
-
NOTCH signaling[6]
Comparative Performance Data
The efficacy of this compound has been demonstrated in various CLL cell lines, including those that have developed resistance to standard-of-care agents.
Table 1: Comparative Cytotoxicity (IC50) in CLL Cell Lines
| Cell Line | Drug | IC50 (µM) | Notes |
| HG-3 (WT) | This compound | ~0.5 - 1.0 | Wild-type CLL cell line |
| HG-3 (IR) | This compound | Comparable to WT | Ibrutinib-Resistant |
| Ibrutinib | Attenuated effect | ||
| OSU-CLL (WT) | This compound | Comparable to HG-3 | Wild-type CLL cell line |
| OSU-CLL (VR) | This compound | Comparable to WT | Venetoclax-Resistant |
| Venetoclax | Abolished effect |
Data compiled from multiple preclinical studies.[1][6][7]
Table 2: Effect on Key Pro-Survival and Apoptotic Proteins
| Protein | Effect of this compound in WT and Resistant CLL Cells | Comparative Effect of Ibrutinib/Venetoclax in Resistant Cells |
| p-ERK | Decreased phosphorylation | Less effective at inhibition |
| p-PRAS | Decreased phosphorylation | Less effective at inhibition |
| MYC | Decreased expression | Less effective at reduction |
| p65 (NF-κB) | Decreased expression | Less effective at reduction |
| BFL1 | Decreased expression | Diminished effect |
| MCL1 | Decreased expression | Diminished effect |
| PARP | Cleavage induced (indicative of apoptosis) | Less effective at inducing cleavage |
This table summarizes findings from immunoblotting experiments.[1][6][7]
Visualizing the Mechanism and Workflow
To better understand the complex interactions and experimental procedures, the following diagrams have been generated.
Caption: this compound's multi-faceted mechanism of action in CLL cells.
Caption: Workflow for preclinical validation of this compound's efficacy.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the validation of this compound's mechanism of action.
Cell Proliferation (MTS) Assay
-
Cell Plating: CLL cell lines (e.g., HG-3, OSU-CLL, and their drug-resistant counterparts) are seeded in 96-well plates at a density of 20,000-80,000 cells per well.
-
Treatment: Cells are treated with increasing concentrations of this compound, ibrutinib, or venetoclax. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: CellTiter 96® AQueous One Solution Reagent (Promega) is added to each well according to the manufacturer's instructions.
-
Incubation: Plates are incubated for 1-4 hours.
-
Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated using software such as GraphPad Prism.
Immunoblotting (Western Blot)
-
Cell Lysis: After treatment with the respective drugs for a specified period (e.g., 4 or 24 hours), CLL cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-ERK, MYC, cleaved PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
RNA Sequencing
-
Cell Treatment and RNA Extraction: CLL cells are treated with this compound (e.g., 1 or 2 µM) or a vehicle control for 4 hours. Total RNA is then extracted using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment. Pathway enrichment analysis is then conducted to identify the biological pathways most affected by this compound.
Conclusion
The cross-validation of this compound's mechanism of action reveals a novel and potent anti-cancer agent with a distinct profile compared to existing CLL therapies. Its ability to induce cytotoxicity through multiple pathways, including NF-κB inhibition, UPR induction, and ferroptosis, makes it a compelling candidate for further development, particularly for treating drug-resistant CLL. The experimental data strongly supports its efficacy in preclinical models, warranting continued investigation into its clinical potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia S" by Alexandria Eiken, Audrey L. Smith et al. [digitalcommons.unmc.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax [mdpi.com]
- 6. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
SpiD3: A Comparative Analysis of Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-cancer agent SpiD3's efficacy across various cancer cell lines, with a focus on B-cell malignancies. Its performance is contextualized against established cancer therapies, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Comparative Efficacy of this compound
This compound, a novel spirocyclic dimer, has demonstrated significant cytotoxic effects in a range of cancer cell lines, particularly in chronic lymphocytic leukemia (CLL), including cell lines resistant to current frontline therapies such as ibrutinib and venetoclax.[1][2][3][4][5] Its efficacy extends to other B-cell malignancies, showcasing its potential as a broad-spectrum anti-cancer agent.
Quantitative Efficacy Data
The half-maximal inhibitory concentration (IC50) values of this compound in various B-cell malignancy cell lines are summarized in the table below. These values, determined by MTS assay after 72 hours of treatment, indicate potent sub-micromolar activity against a range of lymphoma and leukemia cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM, mean ± SEM) |
| HG-3 | Chronic Lymphocytic Leukemia (CLL) | 0.29 ± 0.04 |
| OSU-CLL | Chronic Lymphocytic Leukemia (CLL) | 0.88 ± 0.11 |
| JeKo-1 | Mantle Cell Lymphoma (MCL) | 0.26 ± 0.03 |
| U-2932 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 0.45 ± 0.06 |
| HBL-1 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 0.51 ± 0.07 |
| SU-DHL-4 | Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GC-DLBCL) | 0.38 ± 0.05 |
| OCI-Ly1 | Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GC-DLBCL) | 0.42 ± 0.05 |
| SU-DHL-6 | Double-Hit/Triple-Hit Lymphoma | 0.33 ± 0.04 |
| OCI-Ly19 | Double-Hit/Triple-Hit Lymphoma | 0.39 ± 0.05 |
Data sourced from preclinical studies.[1]
Notably, this compound has also been evaluated in the National Cancer Institute's (NCI) 60-cell line panel, where it displayed impressive anti-leukemic activity.[1][6] Detailed results from this broad panel screening are anticipated to provide further insights into its efficacy across a wider spectrum of human cancers, including solid tumors.
Mechanism of Action: A Dual Approach
This compound exerts its anti-cancer effects through a multi-faceted mechanism, primarily by inhibiting the NF-κB signaling pathway and inducing the Unfolded Protein Response (UPR).[1][2][3][4][5][6][7] This dual-pronged attack leads to cell cycle arrest, inhibition of protein synthesis, and ultimately, apoptosis.
Signaling Pathway of this compound's Action
The following diagram illustrates the key signaling pathways targeted by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SpiD3 Preclinical Findings: A Comparative Guide
This guide provides an objective comparison of the preclinical performance of the novel anti-cancer agent, SpiD3, with established therapies for Chronic Lymphocytic Leukemia (CLL), namely Ibrutinib and Venetoclax. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's preclinical findings.
Executive Summary
This compound is a novel spirocyclic dimer that has demonstrated potent preclinical anti-cancer properties, particularly in the context of Chronic Lymphocytic Leukemia (CLL). It exhibits a unique mechanism of action by inhibiting the NF-κB signaling pathway and inducing the Unfolded Protein Response (UPR), leading to cancer cell death. Notably, this compound has shown efficacy in CLL cells that are resistant to current frontline therapies like Ibrutinib and Venetoclax, highlighting its potential as a therapeutic option for relapsed or refractory CLL. This guide summarizes the key preclinical data for this compound and compares it with Ibrutinib and Venetoclax, focusing on efficacy, mechanism of action, and experimental validation.
Comparative Efficacy in CLL Cell Lines
The cytotoxic activity of this compound has been evaluated across a panel of B-cell malignancy cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. For comparison, preclinical IC50 values for Ibrutinib and Venetoclax in relevant CLL cell lines are also provided.
| Cell Line | This compound IC50 (µM) | Ibrutinib IC50 (µM) | Venetoclax IC50 (µM) | Reference |
| HG-3 | ~1 | Not Reported | Not Reported | |
| OSU-CLL | ~1 | Not Reported | Not Reported | |
| WT-OSUCLL | Not Reported | Not Reported | Not Reported | |
| VR-OSUCLL (Venetoclax-Resistant) | ~1 | Not Reported | >22 |
Mechanism of Action: A Comparative Overview
This compound's anti-cancer activity stems from a dual mechanism that distinguishes it from Ibrutinib and Venetoclax.
-
This compound: Covalently modifies and inhibits key proteins in the NF-κB signaling pathway, such as IKKβ and p65. This inhibition, combined with the induction of the Unfolded Protein Response (UPR) due to the accumulation of unfolded proteins, leads to apoptosis and inhibition of protein synthesis in CLL cells. This compound's efficacy is maintained in cells resistant to Ibrutinib and Venetoclax.
-
Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. By blocking BTK, Ibrutinib inhibits B-cell proliferation and survival.
-
Venetoclax: A selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. By binding to BCL-2, Venetoclax restores the normal process of apoptosis in cancer cells.
The distinct signaling pathways targeted by each drug are illustrated in the diagram below.
Experimental Protocols
To facilitate the independent verification of the reported findings, this section details the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Viability and Cytotoxicity Assays
-
MTS Assay: To assess cell proliferation, CLL cell lines (e.g., HG-3, OSU-CLL) are seeded in 96-well plates and treated with varying concentrations of this compound, Ibrutinib, or Venetoclax for 72 hours. Cell viability is determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's protocol. The absorbance is measured at 490 nm, and IC50 values are calculated.
-
Annexin V/PI Staining: Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Cells are treated with the respective drugs for 24-48 hours, then stained with FITC-conjugated Annexin V and PI. The percentage of apoptotic cells (Annexin V positive) is determined.
Mechanism of Action Assays
-
Immunoblotting: To investigate the effect on signaling pathways, protein lysates from treated and untreated cells are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against key proteins (e.g., p-BTK, BTK, p-p65, p65, BCL-2, PARP, GAPDH) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence.
-
Unfolded Protein Response (UPR) Assay: UPR activation can be assessed by measuring the expression of UPR markers like ATF4 and CHOP via immunoblotting or qRT-PCR. Alternatively, a dye such as TPE-NMI can be used to probe for unfolded proteins, with fluorescence intensity measured by flow cytometry.
-
Protein Synthesis Assay: Global protein synthesis can be measured using a Protein Synthesis Assay Kit (e.g., from Cayman Chemical). This method typically involves the incorporation of a labeled amino acid analog into newly synthesized proteins, which is then detected by flow cytometry.
A generalized workflow for evaluating the cytotoxic effects of these compounds is depicted below.
Conclusion
The preclinical data for this compound demonstrates a promising anti-cancer agent with a distinct mechanism of action that is effective in both treatment-sensitive and -resistant CLL models. Its ability to induce the UPR and inhibit NF-κB signaling presents a novel therapeutic strategy. This guide provides the necessary data and methodological details to enable the scientific community to independently verify these findings and further explore the therapeutic potential of this compound. The provided diagrams offer a visual representation of the complex biological processes and experimental procedures involved.
SpiD3: A Promising Therapeutic Agent Overcoming Venetoclax Resistance in Chronic Lymphocytic Leukemia
A comprehensive analysis of preclinical data demonstrates the efficacy of SpiD3, a novel spirocyclic dimer, in inducing cell death in venetoclax-resistant Chronic Lymphocytic Leukemia (CLL) models. This guide provides a detailed comparison of this compound's performance against venetoclax, supported by experimental data, methodologies, and visualizations of its mechanism of action.
For researchers and drug development professionals combating drug resistance in CLL, this compound presents a compelling alternative therapeutic strategy. Preclinical studies show that while venetoclax-resistant CLL cells are largely insensitive to the cytotoxic effects of venetoclax, they remain highly susceptible to this compound-induced cell death.[1] This suggests that this compound operates through a distinct mechanism that bypasses the resistance pathways developed against venetoclax.
Performance Comparison: this compound vs. Venetoclax in Venetoclax-Resistant CLL
This compound demonstrates robust anti-proliferative and pro-apoptotic effects in venetoclax-resistant (VR) OSU-CLL cell lines, with an efficacy comparable to that observed in the parental wild-type (WT) cells.[1] In stark contrast, the cytotoxic effects of venetoclax are significantly diminished in the resistant cell line.[1]
Table 1: Anti-Proliferative Activity (IC50) in OSU-CLL Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| OSU-CLL (WT) | This compound | ~1 |
| OSU-CLL (WT) | Venetoclax | < 0.1 |
| OSU-CLL (VR) | This compound | ~1 |
| OSU-CLL (VR) | Venetoclax | > 20 |
Data sourced from synergy assays conducted over 72 hours.[2]
Table 2: Induction of Apoptosis in OSU-CLL Cell Lines
| Cell Line | Treatment (Concentration) | % Viable Cells |
| OSU-CLL (WT) | This compound (2 µM) | ~20% |
| OSU-CLL (VR) | This compound (2 µM) | ~25% |
| OSU-CLL (VR) | Venetoclax (1 µM) | ~80% |
% Viability determined by Annexin V-FITC/PI viability assay after 24 hours of treatment.[1]
Mechanism of Action: How this compound Circumvents Venetoclax Resistance
Venetoclax resistance in CLL is often mediated by the upregulation of other anti-apoptotic BCL2 family members, such as MCL1 and BCL-xL, frequently driven by NF-κB activation.[1] this compound's unique mechanism of action allows it to overcome this resistance. This compound is a novel spirocyclic dimer of analog 19 that exhibits NF-κB inhibitory activity.[1][3]
This compound's efficacy in venetoclax-resistant cells stems from its multi-faceted approach:
-
NF-κB Pathway Inhibition: this compound covalently binds to and inhibits key proteins in the NF-κB signaling pathway, such as IKKβ and RELA/P65.[2] This leads to a reduction in the expression of anti-apoptotic proteins like MCL1 and BFL-1.[2]
-
Induction of the Unfolded Protein Response (UPR): this compound promotes the accumulation of unfolded proteins, leading to overwhelming endoplasmic reticulum (ER) stress and triggering programmed cell death.[1][3]
-
Generation of Reactive Oxygen Species (ROS) and Ferroptosis: Treatment with this compound leads to the accumulation of cytotoxic ROS and induces ferroptosis, a distinct form of iron-dependent cell death.[1][3]
Signaling Pathway of this compound in Venetoclax-Resistant CLL
Caption: Mechanism of this compound in overcoming venetoclax resistance.
Impact on Downstream Signaling
Further evidence of this compound's distinct mechanism is its effect on key downstream signaling proteins that contribute to venetoclax resistance. In both wild-type and venetoclax-resistant OSU-CLL cells, this compound treatment leads to a reduction in the phosphorylation of ERK and PRAS, as well as decreased expression of p65 and MYC.[2]
Experimental Workflow: Immunoblot Analysis
Caption: Workflow for analyzing protein expression changes.
Experimental Protocols
Cell Proliferation (MTS) Assay
-
Cell Seeding: Wild-type or venetoclax-resistant OSU-CLL cells were seeded at a density of 75,000 cells per well in a 96-well plate.[1]
-
Treatment: Cells were treated with increasing concentrations of this compound or venetoclax. A vehicle control (DMSO) was also included.[1]
-
Incubation: The plates were incubated for 72 hours.[1]
-
MTS Reagent Addition: CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.[1]
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader to determine the mitochondrial activity as an indicator of cell proliferation.[1]
Apoptosis (Annexin V-FITC/PI) Assay
-
Cell Treatment: Wild-type and venetoclax-resistant OSU-CLL cells were treated with this compound or a vehicle control for 24 hours.[1]
-
Cell Harvesting and Washing: Cells were harvested and washed.
-
Staining: Cells were resuspended in 1X Binding Buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Samples were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
This guide consolidates preclinical findings that underscore the potential of this compound as a therapeutic agent for venetoclax-resistant CLL. Its unique mechanism of action, which involves targeting multiple survival pathways, provides a strong rationale for its further development for relapsed/refractory CLL.[1][3]
References
- 1. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The Novel Anti-Cancer Agent, this compound, Is Cytotoxic in CLL Cells Resistant to Ibrutinib or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SpiD3: A Guide for Laboratory Professionals
Disclaimer: As a novel research compound, a specific Safety Data Sheet (SDS) with official disposal procedures for SpiD3 is not publicly available. The following guidelines are based on best practices for the handling and disposal of cytotoxic and antineoplastic agents, categories under which this compound falls based on its mechanism of action.[1][2][3] Researchers must consult and adhere to their institution's specific Environmental Health & Safety (EHS) protocols.
This compound, a novel spirocyclic dimer, has demonstrated potent anti-leukemic effects by targeting critical survival pathways in cancer cells.[4][5][6] Its cytotoxic nature necessitates stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment. This guide provides essential information for the proper management of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[2] All handling of this compound, including the preparation of solutions and the disposal of waste, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation or skin contact.
This compound Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below. This information is crucial for the safe handling and preparation of the compound for experiments and subsequent disposal.
| Property | Value | Source |
| CAS Number | 3033533-25-1 | [7] |
| Purity | 98.24% | [7] |
| Solubility | ≥ 2.5 mg/mL (5.31 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [7] |
| Solubility | ≥ 2.5 mg/mL (5.31 mM) in 10% DMSO + 90% Corn Oil | [7] |
| IC₅₀ in HG-3 cells | 0.12 µM | [7] |
| IC₅₀ in OSU-CLL cells | 0.33 µM | [7] |
Step-by-Step Disposal Procedures
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[8] This includes stock solutions, diluted experimental solutions, contaminated labware, and used PPE.
Step 1: Waste Segregation
Proper segregation of cytotoxic waste at the point of generation is critical.[1] Use designated, clearly labeled, leak-proof containers.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, puncture-resistant, and chemically compatible container. This container should be clearly labeled with "Cytotoxic Waste," the name of the chemical (this compound), and the appropriate hazard symbols.
-
Solid Waste: All disposable items contaminated with this compound, such as pipette tips, tubes, flasks, and gloves, must be placed in a separate, designated solid hazardous waste container.[2] This container should also be clearly labeled as "Cytotoxic Waste."
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled for cytotoxic sharps.[3]
Step 2: Waste Storage
Store all this compound waste containers in a designated, secure area within the laboratory. This area should be away from general lab traffic and clearly marked with hazard warnings. Ensure that all containers are tightly sealed to prevent spills or the release of vapors.
Step 3: Decontamination of Labware
Reusable labware, such as glassware and magnetic stir bars, must be decontaminated before being washed and reused.
-
Initial Rinse: Carefully rinse the labware with a small amount of a suitable solvent (one in which this compound is soluble) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Soaking: Immerse the rinsed labware in a decontaminating solution. A common practice for cytotoxic compounds is to use a solution of sodium hypochlorite (bleach) followed by neutralization with sodium thiosulfate. However, the efficacy of this for this compound has not been documented. Consult your institution's EHS for approved decontamination solutions.
-
Thorough Washing: After decontamination, wash the labware with laboratory-grade detergent and rinse thoroughly with purified water.
Step 4: Scheduling Waste Pickup
Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves completing a hazardous waste pickup request form, either online or in paper format, and scheduling a pickup with the EHS department. Ensure all containers are properly labeled and sealed before the scheduled pickup.
Experimental Protocols
The following are general protocols for handling this compound in a research setting.
Preparation of this compound Stock Solutions
-
Calculate the required mass of this compound for the desired concentration and volume of the stock solution.
-
Weigh the this compound powder in a chemical fume hood. Use an enclosure or a dedicated weighing station to prevent the dissemination of the powder.
-
Add the appropriate solvent (e.g., DMSO) to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a clearly labeled, sealed container.
Decontamination of Work Surfaces
In the event of a spill or at the end of each work session, decontaminate all work surfaces within the chemical fume hood.
-
Wipe the surface with a detergent solution to remove any visible contamination.[9]
-
Wipe the surface with a decontaminating agent recommended by your EHS for cytotoxic compounds.
-
Rinse the surface with 70% ethanol or another suitable disinfectant.
-
Dispose of all cleaning materials as solid cytotoxic waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper segregation and disposal of this compound laboratory waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. danielshealth.ca [danielshealth.ca]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Spirocyclic Dimer, this compound, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling SpiD3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for the novel spirocyclic dimer, SpiD3. As a potent anticancer agent currently under investigation for its efficacy in treating chronic lymphocytic leukemia (CLL), adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.[1][2][3][4][5] This guide is intended to be your preferred source for operational guidance, building trust through value beyond the product itself.
Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) from one supplier suggests this compound is not a hazardous substance, it is crucial to handle this potent investigational compound with the utmost care due to its cytotoxic nature.[6] The following personal protective equipment is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves. Change outer glove immediately upon contamination. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked into the inner glove. |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powdered form of this compound or when aerosolization is possible. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required in the laboratory at all times. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
This compound should be stored in a clearly labeled, sealed container in a designated, secure area away from incompatible materials.
-
For long-term storage, consult the supplier's data sheet for optimal temperature conditions.
Preparation of Solutions
-
All manipulations of this compound, including weighing and reconstitution, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.
-
The work surface of the BSC or fume hood should be covered with a disposable, plastic-backed absorbent pad.
-
Use Luer-Lok™ syringes and needles to prevent accidental disconnection.
-
When dissolving the compound, add the solvent slowly to the vial to avoid splashing.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.
-
Sharps: All needles and syringes used for handling this compound must be disposed of in a designated chemotherapy sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and vials should be placed in a clearly labeled, leak-proof, puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a designated hazardous waste container for chemical waste. Do not pour down the drain.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company, typically via incineration.[7]
Accidental Exposure Protocol
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.
| Step | Action |
| 1. Cell Seeding | Seed chronic lymphocytic leukemia (CLL) cell lines (e.g., HG-3, OSU-CLL) in 96-well plates at a density of 75,000 cells/well. |
| 2. Treatment | Treat cells with increasing concentrations of this compound (e.g., 0.01-100 µM) or a vehicle control (DMSO). |
| 3. Incubation | Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2. |
| 4. MTS Reagent Addition | Add MTS reagent to each well according to the manufacturer's instructions. |
| 5. Absorbance Reading | Incubate for 2-4 hours and then measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells. |
Adapted from research articles.[5]
Immunoblotting for Protein Expression
This protocol is used to detect changes in protein expression in response to this compound treatment.
| Step | Action |
| 1. Cell Treatment | Treat CLL cell lines with various concentrations of this compound (e.g., 0.5-2 µM) for a specified duration (e.g., 4 hours). |
| 2. Protein Extraction | Lyse the cells and quantify the protein concentration. |
| 3. SDS-PAGE | Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). |
| 4. Protein Transfer | Transfer the separated proteins to a nitrocellulose or PVDF membrane. |
| 5. Antibody Incubation | Block the membrane and incubate with primary antibodies against target proteins (e.g., proteins in the NF-κB and UPR pathways), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. |
| 6. Detection | Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. |
Adapted from research articles.[2][3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: NF-κB and UPR Pathways
This compound exerts its anticancer effects by targeting two critical survival pathways in cancer cells: the NF-κB signaling pathway and the Unfolded Protein Response (UPR).[1][2][4][5] this compound inhibits the activation of NF-κB, a key regulator of cell survival and proliferation.[1][2][4][5] Simultaneously, it induces the UPR, leading to an accumulation of unfolded proteins and ultimately triggering apoptosis (programmed cell death).[1][2][4][5]
Caption: this compound's dual mechanism of action, inhibiting NF-κB and inducing the UPR, leads to cancer cell death.
Experimental Workflow: Assessing this compound Cytotoxicity
The following diagram outlines a typical experimental workflow to determine the cytotoxic effects of this compound on cancer cells.
Caption: A streamlined workflow for evaluating the cytotoxic effects of this compound on cancer cell lines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

